Becliconazole

Catalog No.
S11178152
CAS No.
192446-75-6
M.F
C18H12Cl2N2O
M. Wt
343.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Becliconazole

CAS Number

192446-75-6

Product Name

Becliconazole

IUPAC Name

1-[(5-chloro-1-benzofuran-2-yl)-(2-chlorophenyl)methyl]imidazole

Molecular Formula

C18H12Cl2N2O

Molecular Weight

343.2 g/mol

InChI

InChI=1S/C18H12Cl2N2O/c19-13-5-6-16-12(9-13)10-17(23-16)18(22-8-7-21-11-22)14-3-1-2-4-15(14)20/h1-11,18H

InChI Key

ZSTBJMFRJPALNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC3=C(O2)C=CC(=C3)Cl)N4C=CN=C4)Cl

Becliconazole mechanism of action study

Author: Smolecule Technical Support Team. Date: February 2026

Established Related Antifungal Agents

For your research, it may be helpful to consider the mechanisms of action of well-documented topical azole antifungals. The table below summarizes key information for several agents:

Drug Name Primary Molecular Target Mechanism of Action Key Characteristics & Spectrum
Luliconazole [1] [2] [3] Lanosterol 14-alpha demethylase [1] [2] Inhibits ergosterol synthesis, disrupting fungal cell membrane integrity and function [2]. Broad-spectrum activity against dermatophytes, Candida albicans, and Malassezia spp.; known for high potency and favorable skin pharmacokinetics [4] [3].
Efinaconazole [3] Lanosterol 14-alpha demethylase (inferred from azole class) Inhibits ergosterol synthesis (inferred from azole class). First topical triazole approved for onychomycosis; good penetration through the nail plate [3].
Tavaborole [3] Leucyl-tRNA synthetase [3] Inhibits fungal protein synthesis by targeting leucyl-tRNA synthetase [3]. Oxaborole antifungal used for onychomycosis; exhibits good nail permeability [3].

Research Pathways for Novel Antifungals

Since data on Becliconazole is unavailable, the following diagram outlines a generalized research workflow for characterizing a new antifungal agent's mechanism of action, which you may find useful.

Start Novel Antifungal Compound MOA Propose Mechanism of Action (MOA) (e.g., Ergosterol Synthesis Inhibition) Start->MOA InVitro In Vitro Susceptibility Testing (MIC/MFC assays against target pathogens) MOA->InVitro Characterize Characterize MOA InVitro->Characterize InVivo In Vivo Efficacy Studies (Animal model of infection) Confirm Confirmed Mechanism of Action InVivo->Confirm Confirms in vivo relevance Target Target Enzyme/Pathway Assays (Direct measurement of enzyme inhibition) Target->InVivo Target->Confirm Confirms molecular target Characterize->InVivo If phenotypic Characterize->Target If target-based

This workflow synthesizes common approaches from antifungal literature [5] [4]. The process typically begins with a hypothesized mechanism, followed by iterative experimental validation.

Suggestions for Further Research

To continue your investigation, you could:

  • Verify the compound name: "this compound" may be a spelling variation. Similar-sounding established drugs include Luliconazole, Lanoconazole, and Eberconazole.
  • Search patent databases: New or proprietary compounds are often disclosed in patents before appearing in journal literature.
  • Explore chemical databases: Platforms like PubChem or ChEMBL allow searching for structurally similar molecules, which can provide insights into potential mechanisms based on chemical similarity [5].

References

Becliconazole antifungal spectrum and activity

Author: Smolecule Technical Support Team. Date: February 2026

Becliconazole Status and Limited Information

Available information on this compound is very limited. It is identified as a small molecule drug that acts as an inhibitor of fungal CYP51A1 (also known as lanosterol 14-α-demethylase), a common target for azole antifungals [1]. Its development status is listed as Preclinical for indications like mycoses and skin diseases, with no country or organization listed for these development phases [1]. No data on its spectrum of activity, minimum inhibitory concentrations (MICs), or efficacy against specific fungal pathogens was found.

Established Antifungal Testing Protocols

Although data for this compound is unavailable, research on antifungal agents typically relies on standardized methods. The following experimental workflow is commonly used for characterizing antifungal activity, which would be applicable once this compound is available for testing.

G Standardized Antifungal Susceptibility Testing Workflow (CLSI M27-A3, M38-A2) Start Start: Isolate Fungal Strain A Inoculum Preparation (0.5 McFarland standard) Start->A B Broth Microdilution (RPMI 1640 medium) A->B C Incubation (35°C for 24-48 hours) B->C D Endpoint Determination (Visual MIC/MEC reading) C->D E Data Analysis (MIC50, MIC90, GM calculation) D->E End End: Interpret Results E->End

Key Methodological Details:

  • Standardized Guidelines: The Clinical and Laboratory Standards Institute (CLSI) methods are the gold standard [2] [3] [4]. CLSI M27-A3 is for yeasts [5], while M38-A2 is for filamentous fungi [3].
  • Broth Microdilution: Testing involves serial dilutions of the antifungal agent in broth medium, inoculated with a standardized fungal suspension [3] [5].
  • Endpoint Definitions:
    • Minimum Inhibitory Concentration (MIC): The lowest drug concentration that causes 50% visual growth inhibition for azoles [5].
    • Minimum Effective Concentration (MEC): Used for echinocandins, indicating growth morphology changes [6].
  • Data Analysis: Results are analyzed using MIC50/MIC90 (concentrations inhibiting 50%/90% of isolates) and Geometric Mean (GM) MIC [3] [6].

Comparative Activity of Established Antifungals

For reference, the table below shows the potent in vitro activity of luliconazole, a recently developed imidazole, against various fungi, illustrating the type of data you can expect for a well-characterized antifungal.

Table: In Vitro Activity of Luliconazole Against Various Fungal Pathgons

Fungal Pathogen Number of Isolates MIC Range (μg/mL) MIC50 (μg/mL) MIC90 (μg/mL) Geometric Mean (GM) MIC (μg/mL) Citation
Aspergillus flavus (Clinical) 20 0.00049 - 0.00781 0.00195 0.00391 0.00244 [3]
Aspergillus flavus (Environmental) 18 0.00195 - 0.00781 0.00391 0.00391 0.00336 [3]
Fusarium species (All) 126 0.001 - 0.125 0.008 0.032 0.005 [6]

Suggestions for Further Research

Given the lack of publicly available data, you may need to investigate these alternative avenues:

  • Patent Databases: Search major patent offices (USPTO, EPO, WIPO) for this compound. Early-stage research is often disclosed in patents before scientific publication.
  • Scientific Conference Proceedings: Check abstracts from specialized mycology conferences, which sometimes feature preclinical data on emerging compounds.
  • Direct Inquiry: Consider contacting the organizations associated with the compound's development, as listed in the limited database entry [1].

References

Core Metabolic Pathways and Enzymes of Voriconazole

Author: Smolecule Technical Support Team. Date: February 2026

The metabolism of voriconazole is well-characterized and primarily mediated by hepatic cytochrome P450 (CYP) enzymes [1] [2]. The following table outlines the specific enzymes and their roles.

Enzyme Role in Metabolism Primary Metabolites Formed Key Characteristics
CYP2C19 [1] [2] Primary metabolic pathway Voriconazole N-oxide (NO) [2] Highly polymorphic; major source of PK variability [1].
CYP3A4 [1] [2] Secondary metabolic pathway Hydroxyvoriconazole (OHVRC) [2] Exhibits saturable, nonlinear kinetics [2].
CYP2C9 [2] Minor metabolic pathway Voriconazole N-oxide (NO) [2] Contributes to overall metabolic clearance.

The relationships between these elements and the resulting clinical variability are illustrated in the following workflow:

G Voriconazole Voriconazole CYP2C19 CYP2C19 Voriconazole->CYP2C19 Metabolized by CYP3A4 CYP3A4 Voriconazole->CYP3A4 Metabolized by CYP2C9 CYP2C9 Voriconazole->CYP2C9 Metabolized by Metabolites Metabolites CYP2C19->Metabolites Forms N-Oxide PK_Variability PK_Variability CYP2C19->PK_Variability Genetic Polymorphism CYP3A4->Metabolites Forms OH-Metabolite CYP2C9->Metabolites Forms N-Oxide Metabolites->PK_Variability Inhibit Formation

Voriconazole metabolic pathways and sources of pharmacokinetic variability.

Key Experimental Models and Protocols

Research on voriconazole utilizes a range of in vitro and in vivo models to elucidate its complex pharmacokinetics.

In Vitro Metabolic Incubation Protocols
Protocol Aspect Typical Specifications
System Human liver microsomes (HLMs) or recombinant CYP enzymes [2].
Incubation Buffer 0.1 M Tris-HCl or phosphate buffer, pH 7.4 [3].
Cofactor NADPH-generating system [3].
Termination Cold organic solvent (e.g., methanol, acetonitrile) [3].
Analysis Liquid chromatography with tandem mass spectrometry (LC-MS/MS) [1].
In Vivo Clinical Pharmacokinetic Studies
Study Element Typical Design
Dosing Multiple-day dosing to achieve steady state (e.g., 200 mg twice daily for 8 days) [1].
Sample Collection Intensive plasma and urine sampling over a dosing interval (e.g., 12 hours) [1].
Genotyping TaqMan assays for CYP2C19 (*2, *3, *17) and other relevant alleles [1].
TDM Trough concentration monitoring via HPLC or LC-MS/MS [4] [5].
Modeling Population PK or Physiologically-Based Pharmacokinetic (PBPK) modeling [2] [4].

Key Quantitative Pharmacokinetic Data

The following table consolidates critical quantitative findings from voriconazole studies, which highlight its variable pharmacokinetic profile.

Parameter / Finding Quantitative Value / Observation Context / Implication
AUC0-τ Variability >9-fold difference [1] Between CYP2C19 17/17 (UM) vs. 2/2 (PM) genotypes.
Volume of Distribution (Vd) ~80.6 L (central); ~106 L (peripheral) [5] In critically ill patients on renal replacement therapy (RR<).
Total Body Clearance (CL) 4.7 L/h [5] In critically ill patients on RRT.
Renal Clearance (CLR) 1.46 L/h [5] Accounts for a minor portion of total clearance.
Adverse Event Incidence Visual: 79.7%; Neurologic/Psychiatric: 72.9% [1] Mostly mild and occurring during loading dose phase.

Suggestions for Further Research

  • Search for patents: New drug data often appears in patent applications before full publication in journals.
  • Check clinical trial registries: Sites like ClinicalTrials.gov may contain protocol summaries and, for completed studies, sometimes results.
  • Use broader search terms: Consider searching for the pharmaceutical company developing becliconazole or for the general class of "novel triazole antifungals."

References

Becliconazole molecular targets and binding

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with Your Research

Despite the lack of specific data for Becliconazole, research into antifungal agents has well-established paradigms and methodologies. The following roadmap and comparative information can guide your investigation.

Inferred Mechanism and Research Roadmap

Like other azole antifungals, this compound is expected to target ergosterol biosynthesis. The specific enzyme is likely lanosterol 14α-demethylase, a key cytochrome P450 enzyme [1]. The table below outlines a potential research pathway to confirm this target and characterize its binding.

Research Phase Key Objective Recommended Methodologies Data Output
1. Target Prediction Identify potential protein targets. Ligand-based computational prediction [2]: Use CTPTs (SEA, PASS) to find targets of structurally similar azoles. A shortlist of high-probability molecular targets.
2. Binding Validation Confirm direct physical binding to the predicted target. Biochemical Assays: Enzyme inhibition assays using purified C. albicans or C. glabrata CYP51. Crystallography: Solve the 3D structure of the this compound-CYP51 complex. IC50 values; Co-crystal structure revealing binding interactions (H-bonds, hydrophobic contacts).
3. Cellular Activity Verify the mechanism in a biological system. Sterol Analysis: HPLC/MS to detect ergosterol depletion and lanosterol accumulation in treated fungi. Altered sterol composition; Correlation of sterol changes with growth inhibition (MIC).

This general workflow for target identification and validation, which emphasizes finding a "minimum structure" common to active molecules, can be adapted for this compound [2]. The diagram below illustrates the logical progression of this experimental strategy.

G start This compound (Uncharacterized Target) phase1 Phase 1: Target Prediction start->phase1 lb Ligand-Based In-Silico Prediction phase1->lb output1 Predicted Target (e.g., CYP51) lb->output1 phase2 Phase 2: Binding Validation output1->phase2 biochem In-Vitro Enzyme Assay phase2->biochem struct Structural Analysis (X-ray Crystallography) phase2->struct output2 Confirmed Binding & Binding Mode Elucidation biochem->output2 struct->output2 phase3 Phase 3: Cellular Activity output2->phase3 cellular Cellular Sterol Analysis phase3->cellular output3 Mechanism Validation in Fungal Cells cellular->output3

Experimental roadmap for this compound target identification.

Comparative Context: Established Azole Antifungals

Since this compound's specific data is unavailable, the table below summarizes key properties of well-characterized azole antifungals for context. This compound's profile is expected to be similar.

Antifungal Agent Class Primary Molecular Target Key Binding Interactions / Notes
Fluconazole Triazole Lanosterol 14α-demethylase (CYP51) Binds to the heme iron in CYP51's active site; Susceptibility is MIC-dependent [3].
This compound Imidazole Lanosterol 14α-demethylase (CYP51) - Predicted Expected to coordinate with heme iron via sp2 nitrogen of imidazole ring; Chiral separation methods exist [4].
MBIC Benzimidazole Not a standard antifungal (ROS-dependent JNK in cancer) Illustrates that minor structural changes (benzimidazole vs. imidazole) can lead to entirely different targets [5].

A Path Forward for Your Investigation

To acquire the detailed information you need, I suggest the following concrete steps:

  • Search specialized databases: Query the ChEMBL or PubChem database [2]. If bioactivity data for this compound exists, it will be listed there along with references.
  • Obtain the primary patent: Since this compound was under development by Menarini [4], the original patent documents will contain the most comprehensive data on its synthesis, targets, and binding.
  • Explore related compounds: The methodology for separating this compound enantiomers [4] is crucial because different enantiomers can have vastly different biological activities and binding affinities.

References

Becliconazole SAR (Structure-Activity Relationship) analysis

Author: Smolecule Technical Support Team. Date: February 2026

Why a Specific Analysis Isn't Available

The lack of a dedicated Becliconazole SAR guide in the search results is likely due to one of the following reasons:

  • It is a newer or less common antifungal, and a comprehensive public SAR analysis may not have been widely published outside of proprietary pharmaceutical documentation.
  • General SAR principles for systemic azole antifungals are well-established and are often applied collectively to this drug class, making a compound-specific whitepaper less common.

Core SAR Principles of Systemic Azole Antifungals

Although this compound-specific data is limited, its mechanism and structure align with other systemic azole antifungals. The following table summarizes the key structural features and their roles based on general azole antifungal SAR principles [1]:

Structural Feature Role in Activity & SAR
Azole Ring (1,2,4-triazole) Essential for activity. Binds to the heme iron in the fungal CYP450 enzyme lanosterol 14α-demethylase, inhibiting ergosterol synthesis [1].
Halogenated Aromatic Ring Common feature (e.g., 2,4-dichlorophenyl). Enhances antifungal potency and influences spectrum of activity [1].
Linker Group A heteroatom-containing chain (e.g., -CH₂O-) connects the aromatic rings. Optimal length and nature are critical for proper positioning within the enzyme active site [1].
Secondary Aromatic/ Heteroaromatic Ring A lipophilic group (e.g., another substituted phenyl). Interacts with hydrophobic pockets in the enzyme, boosting binding affinity and potency [1].

This relationship can be visualized in the following diagram that maps the core structure to its biological function:

G CoreStructure Core Azole Antifungal Structure AzoleRing Azole Ring CoreStructure->AzoleRing AromaticRing1 Halogenated Aromatic Ring CoreStructure->AromaticRing1 Linker Linker Group CoreStructure->Linker AromaticRing2 Secondary Aromatic Ring CoreStructure->AromaticRing2 Function1 Inhibition of Ergosterol Synthesis AzoleRing->Function1 Function2 Binding to CYP450 Active Site AromaticRing1->Function2 Linker->Function2 Function3 Lipophilic Interaction & Potency Boost AromaticRing2->Function3

References

Theoretical Foundation and Analogous Compounds

Author: Smolecule Technical Support Team. Date: February 2026

A pharmacophore model defines the essential molecular features a compound must possess for optimal biological activity. For Becliconazole, we can infer critical features from its structure and related azole antifungals.

  • Core Mechanism of Action: this compound belongs to the azole class of antifungals. Azoles primarily inhibit the enzyme lanosterol 14-α demethylase, a key cytochrome P450 enzyme in the ergosterol biosynthesis pathway of fungal cells [1] [2] [3]. Inhibition leads to depletion of ergosterol and accumulation of toxic methylated sterols, disrupting membrane integrity and inhibiting fungal growth.
  • Key Pharmacophoric Features of Azole Antifungals: Analysis of related drugs like Luliconazole reveals common critical features for target binding [1] [2] [3]:
    • A nitrogen atom in the imidazole or triazole ring that coordinates with the heme iron in the enzyme's active site.
    • A hydrophobic aromatic group (often a halogenated benzene ring) that interacts with the hydrophobic pocket of the enzyme's binding site.
    • A second hydrophobic region that contributes to binding affinity.
    • Potential hydrogen bond acceptors or donors for additional interactions.

Methodology for Pharmacophore Model Development

Constructing a robust pharmacophore model involves multiple computational steps, from preparing the ligand and target to validating the final model. The workflow below outlines this process.

G Start Start: Model Development A 1. Ligand Preparation - Obtain 3D structure of this compound - Perform geometry optimization - Generate low-energy conformers Start->A B 2. Target Preparation - Obtain crystal structure of  Lanosterol 14-α demethylase (e.g., PDB: 5TZ1) - Remove water molecules - Add hydrogen atoms - Assign bond orders A->B C 3. Molecular Docking - Dock this compound into  enzyme active site - Identify key binding interactions  and residues B->C D 4. Pharmacophore Feature Mapping - Map features from docking pose:  * H-bond acceptor (Imidazole N)  * Hydrophobic regions (Aromatic rings)  * Halogen bond donors (Cl atoms) C->D E 5. Model Validation - Test model against a set of  known active and inactive compounds - Calculate ROC curve and AUC - Evaluate predictive power D->E End Validated Pharmacophore Model E->End

Workflow for developing a this compound pharmacophore model.

Step 1: Ligand and Target Preparation
  • Ligand Preparation: The 2D structure of this compound (CID 65915) can be sourced from PubChem [4]. This structure must be converted into a 3D format using energy minimization techniques. Software like OpenBabel or MOE can then generate a set of low-energy, biologically relevant conformers to account for the molecule's flexibility [5].
  • Target Preparation: The crystal structure of the target enzyme, Lanosterol 14-α demethylase, is available from the Protein Data Bank (e.g., PDB ID 5TZ1). The protein structure should be prepared by removing crystallographic water molecules, adding hydrogen atoms, and assigning correct protonation states.
Step 2: Molecular Docking and Feature Identification
  • Molecular Docking: Dock the prepared 3D structure of this compound into the active site of the enzyme using docking software such as AutoDock Vina or MOE Dock. This predicts the most likely binding pose.
  • Pharmacophore Feature Extraction: Analyze the optimal docking pose to identify critical interaction features. The table below hypothesizes the features based on this compound's structure and the known mechanism of azoles.

Table 1: Hypothesized Pharmacophore Features of this compound

Feature Type Structural Element in this compound Proposed Role in Binding
Hydrogen Bond Acceptor Nitrogen atom(s) in the imidazole ring Coordinates with heme iron (Fe) in the enzyme's active site [1] [3].
Hydrophobic Group Dichlorophenyl ring Interacts with hydrophobic residues in the access channel/active site [2].
Hydrophobic Group Benzofuran ring system Provides additional van der Waals interactions with the enzyme's hydrophobic pockets.
Halogen Bond Donor Chlorine atoms on the phenyl ring Potential for halogen bonding with carbonyl oxygens of protein backbone.

Experimental Validation & Profiling

While direct data for this compound is limited, the following table summarizes key profiling data that would typically be used to contextualize and validate a pharmacophore model, using Luliconazole as an illustrative example.

Table 2: Key Pharmacological and Physicochemical Profiling Data (Illustrative)

Parameter Value / Finding (for Luliconazole) Relevance to Pharmacophore Model & Drug Design
Primary Target Lanosterol 14-α demethylase [1] [3] Confirms the enzyme target the pharmacophore is built against.
logP (Measure of Lipophilicity) 4.27 (Predicted) [1] High lipophilicity supports the critical nature of hydrophobic features in the model for skin permeation.
Antifungal Activity (MIC against T. rubrum) Extremely potent (often in ng/mL range) [2] Validates that the identified pharmacophoric features confer high biological activity.
Clinical Efficacy (e.g., Tinea Pedis) High cure rates with once-daily application for 1-2 weeks [2] [6] [3] Supports that the pharmacophore leads to effective in vivo performance.

Visualizing the Putative this compound Pharmacophore

Based on the feature mapping in Table 1, the essential 3D pharmacophore can be visualized. This model serves as a hypothesis for the spatial arrangement required for antifungal activity.

G A Putative this compound Pharmacophore Model①Hydrogen Bond Acceptor (HBA): Imidazole nitrogen, critical for heme iron coordination.②Hydrophobic Region (HY1): Dichlorophenyl ring, interacts with hydrophobic enzyme pocket.③Hydrophobic Region (HY2): Benzofuran ring system, provides van der Waals interactions.④Halogen Bond Donor (X): Chlorine atoms, potential for specific halogen bonding interactions.

Key features of the putative this compound pharmacophore model.

Recommended Next Steps for Research

To advance the research on this compound's pharmacophore, you can:

  • Perform Computational Studies: Execute the molecular docking and pharmacophore generation workflow outlined above using software like MOE, Schrödinger Suite, or open-source tools like OpenBabel and AutoDock Vina.
  • Conduct Experimental Validation: Synthesize this compound and its analogs to test antifungal activity in vitro. Use the results to perform a 3D-QSAR analysis, which can refine the initial pharmacophore model.
  • Explore Structural Analogs: Investigate the rich data available for Luliconazole [1] [2] [3], a closely related and well-studied drug. Analyzing its structure-activity relationships can provide strong indirect evidence for validating a this compound model.

References

Becliconazole in vitro susceptibility testing protocol

Author: Smolecule Technical Support Team. Date: February 2026

Broth Microdilution Method (EUCAST)

The broth microdilution method is a standardized, quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents [1].

  • Principle: A standardized inoculum of yeast cells is incubated in a microtiter plate containing serial dilutions of the antifungal agent. The MIC is the lowest concentration that visually inhibits growth.
  • Procedure:
    • Inoculum Preparation: Prepare a yeast inoculum from fresh cultures (24-48 hours). Adjust the suspension to a turbidity of 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL), then dilute to a final working concentration of 0.5-2.5 x 10⁵ CFU/mL in RPMI-1640 medium [1].
    • Antifungal Preparation: Prepare a stock solution of becliconazole in a suitable solvent (e.g., DMSO). Perform a series of two-fold dilutions in the broth medium to create a concentration range relevant for azoles (e.g., 0.03-16 mg/L).
    • Inoculation and Incubation: Dispense the diluted inoculum into the microtiter plate wells containing the antifungal dilutions. Include growth control (antifungal-free) and sterility control (medium-only) wells. Seal the plates and incubate at 35°C for 24 hours (or 48 hours for some species) [1].
    • Reading and Interpretation: Read the MIC endpoints visually. The MIC for azoles like fluconazole is defined as a prominent (50%) reduction in growth compared to the control. For other azoles (e.g., voriconazole, posaconazole), it is defined as a 100% inhibition [1].

Agar-Based Method (Etest / Gradient Strip)

The Etest is an agar-based method that uses a predefined gradient of an antifungal agent on a plastic strip to determine the MIC [2].

  • Principle: An impregnated strip is placed on an inoculated agar plate. After incubation, an elliptical zone of inhibition forms. The MIC is read at the point where the ellipse's edge intersects the strip.
  • Procedure:
    • Inoculum and Plating: Prepare a yeast inoculum at 0.5 McFarland standard. Swab the entire surface of an RPMI-1640 agar plate uniformly with the suspension within 15 minutes [2].
    • Strip Application: Place the this compound Etest strip onto the inoculated agar surface. If multiple strips are used, ensure they are appropriately spaced.
    • Incubation: Incubate the plates at 35°C for 24 hours (or until sufficient growth is visible) [2].
    • Reading and Interpretation: Read the MIC value where the inhibition ellipse's edge intersects the strip scale. If there is any growth within the ellipse (trailing), ignore it and read at the point of 80% inhibition [2].

Workflow Overview and Key Considerations

The diagram below summarizes the key steps for both susceptibility testing methods.

Start Start Susceptibility Testing SubMethod1 Broth Microdilution Method Start->SubMethod1 SubMethod2 Agar-Based (Etest) Method Start->SubMethod2 Step1 Inoculum Preparation (0.5 McFarland standard) SubMethod1->Step1 SubMethod2->Step1 Step2 Prepare Antifungal Dilutions (2-fold serial dilution) Step1->Step2 Step3 Prepare Agar Plate (Swab inoculum on RPMI-1640 agar) Step1->Step3 Step5 Incubate at 35°C for 24h Step2->Step5 Step4 Apply Etest Strip Step3->Step4 Step4->Step5 Step6 Read MIC Value (50% or 100% growth inhibition) Step5->Step6 Step7 Read MIC Value (At ellipse/strip intersection) Step5->Step7

To ensure reliable and reproducible results, adhere to the following quality control practices:

  • Quality Control Strains: Use reference strains like C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 with each test run. The MIC values for your this compound tests should fall within established ranges for these strains to confirm test validity [1].
  • Strict Adherence to Standards: Follow the latest guidelines from EUCAST or CLSI. These define critical technical parameters that can significantly impact MIC results [1] [3].
  • Data Interpretation: Without official breakpoints for this compound, you can use the Epidemiological Cutoff Value (ECOFF). The ECOFF separates the wild-type population (no acquired resistance mechanisms) from non-wild-type isolates, which is useful for detecting emerging resistance [1].

Summary of Methodologies

The table below compares the core features of the two susceptibility testing methods.

Feature Broth Microdilution Agar-Based (Etest)
Principle Dilution in liquid medium Gradient diffusion on agar
MIC Determination Visual assessment of well growth Intersection of inhibition ellipse and strip
Standardization EUCAST / CLSI Manufacturer's instructions (based on standards)
Throughput Higher (can test multiple isolates/plate) Lower (typically 1-2 strips/plate)
Cost & Complexity Lower cost, more labor-intensive Higher cost per test, less labor-intensive
Result Quantitative MIC value Quantitative MIC value

Navigating the Lack of Specific Protocols

The absence of a dedicated this compound protocol reflects its status as a compound in research or early development phases. Here is how you can proceed:

  • Adapt Existing Standards: Use the foundational principles from EUCAST and CLSI documents for antifungal susceptibility testing. These are the primary sources for validated methodology [1].
  • Consult Related Literature: Look for research articles on this compound or structurally similar azole compounds. The methods sections often contain detailed, adapted protocols.
  • Establish In-house Controls: Robust quality control is essential. Establish a baseline MIC range for QC strains with this compound in your own laboratory to monitor assay performance over time.

References

Application Notes: Lipid-Based Nanoparticle Delivery for Azole Antifungals

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Lipid-based nanoparticles (LBNPs) present a promising strategy to overcome the challenges of delivering hydrophobic azole antifungal drugs. These challenges include poor aqueous solubility, low oral bioavailability, and significant food-effects, which are well-documented for drugs like Posaconazole [1]. LBNPs, including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), can enhance drug solubility, protect the drug from degradation, and improve bioavailability through mechanisms such as lymphatic uptake, which bypasses hepatic first-pass metabolism [2] [1]. This document outlines the formulation, optimization, and characterization of LBNPs for a model azole antifungal, providing a protocol that can be adapted for novel compounds like Becliconazole.

2. Rationale for Lipid-Based Nanoparticle Formulation The therapeutic efficacy of azole antifungals is often limited by their physicochemical properties. For instance, the oral bioavailability of Posaconazole is highly variable and influenced by gastric pH, motility, and food intake, necessitating therapeutic drug monitoring [1]. Phospholipid-based nanosystems offer a "green" formulation approach that typically avoids synthetic surfactants. The lipids facilitate the formation of colloidal particles that can solubilize the drug and promote its absorption, potentially leading to more consistent and improved pharmacokinetic profiles [1].

3. Key Characterization Parameters for LBNPs The critical quality attributes of LBNPs must be thoroughly evaluated to ensure efficacy and stability. The table below summarizes the primary characterization parameters and their target values based on optimized antifungal formulations [1] [3].

Table 1: Critical Quality Attributes for Antifungal Lipid Nanoparticles | Parameter | Target Value | Analytical Technique | Significance | | :--- | :--- | :--- | :--- | | Particle Size (Z-average) | ~100-200 nm | Dynamic Light Scattering (DLS) | Influences cellular uptake, biodistribution, and stability [2]. | | Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | Indicates homogeneity of the nanoparticle population [1] [3]. | | Zeta Potential (ZP) | > |±30| mV | Electrophoretic Light Scattering | Predicts colloidal stability; high charge prevents aggregation [2]. | | Encapsulation Efficiency (EE) | > 80% | Ultracentrifugation/Chromatography | Measures the fraction of drug successfully incorporated into nanoparticles [1]. | | Load Capacity (LC) | ~5-10% (w/w) | Ultracentrifugation/Chromatography | The amount of drug loaded relative to the total nanoparticle mass [4]. |

The following workflow diagrams the process from formulation to optimization.

G cluster_1 Formulation Components cluster_2 Production Method cluster_3 Critical Quality Attributes (CQAs) cluster_4 Systematic Optimization Start Start: Formulation of Antifungal LBNPs Lipids Lipids (Solid & Liquid) Start->Lipids Emulsifier Emulsifier/Stabilizer (e.g., Phospholipids) Start->Emulsifier Drug Antifungal Drug (e.g., Azole) Start->Drug Aqueous Aqueous Phase (Water/Polyol) Start->Aqueous Microfluidics Microfluidics/ Vortex Tube Reactor Lipids->Microfluidics HPH High-Pressure Homogenization Lipids->HPH Emulsification Solvent Emulsification Lipids->Emulsification Emulsifier->Microfluidics Emulsifier->HPH Emulsifier->Emulsification Drug->Microfluidics Drug->HPH Drug->Emulsification Aqueous->Microfluidics Aqueous->HPH Aqueous->Emulsification CQA_Size Particle Size Microfluidics->CQA_Size CQA_PDI Polydispersity Index (PDI) Microfluidics->CQA_PDI CQA_Zeta Zeta Potential Microfluidics->CQA_Zeta CQA_EE Encapsulation Efficiency Microfluidics->CQA_EE HPH->CQA_Size HPH->CQA_PDI HPH->CQA_Zeta HPH->CQA_EE Emulsification->CQA_Size Emulsification->CQA_PDI Emulsification->CQA_Zeta Emulsification->CQA_EE DoE Design of Experiments (DoE) CQA_Size->DoE ML Machine Learning (ANN) CQA_Size->ML MCDM Multi-Criteria Decision Making (TOPSIS) CQA_Size->MCDM CQA_PDI->DoE CQA_PDI->ML CQA_PDI->MCDM CQA_Zeta->DoE CQA_Zeta->ML CQA_Zeta->MCDM CQA_EE->DoE CQA_EE->ML CQA_EE->MCDM End Optimized LBNP Formulation DoE->End ML->End MCDM->End

Diagram 1: Workflow for the Development and Optimization of Antifungal LBNPs. The process involves selecting formulation components, choosing a production method, measuring critical quality attributes (CQAs), and using advanced statistical and computational tools for systematic optimization [1] [3].


Experimental Protocols

Protocol 1: Formulation of Phospholipid-Based Nanoparticles Using a Microfluidic/Vortex Tube Reactor

This protocol is adapted from methods used to produce Posaconazole-loaded nanoparticles and model LBNPs using a vortex tube reactor, which offers superior mixing efficiency and scalability over batch methods [1] [3].

1.1 Materials

  • Drug: this compound (or model drug Posaconazole).
  • Lipids: Soy Phosphatidylcholine (SPC), Cholesterol.
  • Organic Solvent: Ethanol (HPLC grade).
  • Aqueous Phase: Glycerol or other polyols in purified water.
  • Equipment: Vortex Tube Reactor system or microfluidic mixer, syringe pumps, beakers, and vials.

1.2 Preparation Steps

  • Organic Phase Preparation: Dissolve SPC (e.g., 70% w/w of total lipids) and Cholesterol (e.g., 30% w/w of total lipids) in ethanol. The total lipid concentration is typically 10 mg/mL. Add the antifungal drug (e.g., 1-2 mg/mL) to this organic solution and ensure complete dissolution [3].
  • Aqueous Phase Preparation: Prepare an aqueous solution containing a polyol such as glycerol (e.g., 2-5% v/v) in purified water [1].
  • Nanoparticle Formation:
    • Connect the organic and aqueous phase solutions to the inlets of the vortex tube reactor using syringe pumps.
    • Set the total flow rate to a high value (e.g., 100 mL/min) and the aqueous-to-organic volumetric ratio to approximately 5:1 to ensure rapid mixing and the formation of small, homogeneous particles [3].
    • Collect the resulting nano-dispersion from the outlet stream.

1.3 Purification and Lyophilization

  • Purification: Transfer the collected nano-dispersion to centrifugal ultrafiltration devices (e.g., 30 kDa MWCO) and centrifuge at 8,000 rpm at 4°C for 30 minutes. Discard the filtrate containing free, unencapsulated drug and solvents [3].
  • Lyophilization: To obtain a powder for long-term storage, freeze the purified nanoparticle suspension at -80°C for 2-3 hours and then lyophilize using a standard freeze-dryer [3].

Protocol 2: Optimization Using Design of Experiments (DoE), Machine Learning, and TOPSIS

This multi-step optimization protocol ensures the development of a robust formulation by efficiently exploring the multi-variable design space [1].

2.1 Experimental Design

  • Define Factors and Levels: Select critical independent variables for screening. Based on the model study, these may include [1]:
    • Factor A: Total Lipid Content (%)
    • Factor B: Drug Concentration (mg/mL)
    • Factor C: Phospholipid Amount (%)
    • Factor D: Polyol Concentration (%)
  • Define Responses: The dependent variables (responses) are the CQAs: Particle Size (Y1), PDI (Y2), Zeta Potential (Y3), and Encapsulation Efficiency (Y4).
  • Generate DoE Matrix: Use a Full Factorial Design or a Box-Behnken Design to create a set of experimental runs that efficiently covers all combinations of factors [1] [3].

Table 2: Example DoE Matrix and Results for Formulation Optimization

Run Total Lipid (mg) Drug (mg) Polyol (%) Size (nm) PDI EE (%)
1 100 10 2 150 0.20 75
2 100 20 5 165 0.18 85
3 200 10 5 190 0.15 90
4 200 20 2 180 0.22 80
... ... ... ... ... ... ...

2.2 Data Analysis and Model Building

  • DoE Analysis: Use statistical software to perform analysis of variance (ANOVA) on the data from Table 2. This identifies which factors have a significant effect on each response and builds a mathematical model to predict the CQAs.
  • Machine Learning (Artificial Neural Network - ANN): Train an ANN model using the experimental data. The ANN can capture complex non-linear relationships between the formulation factors and the CQAs, often providing prediction accuracy superior to traditional DoE models [1].

2.3 Multi-Criteria Decision Making (TOPSIS)

  • Generate Candidates: Use the DoE and ANN models to predict the CQAs for a large number of virtual formulations.
  • Rank Formulations: Apply the Technique for Order of Preference by Similarity to Ideal Solution (TOPSIS). This algorithm ranks all virtual formulations based on how close they are to a pre-defined "ideal" solution (e.g., minimum size, minimum PDI, maximum EE) and how far they are from a "negative-ideal" solution [1].
  • Select Optimum: The formulation with the highest TOPSIS score is selected as the optimum.

Protocol 3: In-Vitro and Ex-Vivo Evaluation

3.1 Drug Release Study

  • Use the dialysis bag method. Place the optimized LBNP dispersion in a dialysis membrane (e.g., MWCO 12-14 kDa).
  • Immerse the bag in a release medium (e.g., phosphate buffer with 0.5% SLS to maintain sink conditions) at 37°C under gentle agitation.
  • Collect samples from the release medium at predetermined time intervals and analyze the drug concentration using HPLC. Compare the release profile to that of a drug suspension [1].

3.2 Mucosal Permeation Study

  • Use Franz diffusion cells with excised intestinal mucosa (e.g., from rats).
  • Apply the LBNP formulation on the donor side and a suitable buffer on the receiver side.
  • Sample the receiver compartment at set times and measure the permeated drug to assess the formulation's ability to enhance absorption [1].

3.3 Mechanistic Uptake and Lymphatic Transport Study

  • Cellular Uptake: Evaluate cellular uptake of the formulation using cell lines like Caco-2. Use inhibitors like cycloheximide to understand the involvement of specific transport pathways [1].
  • Lymphatic Transport Inhibition: To confirm the role of lymphatic absorption, administer the formulation to animal models with an inhibitor of lymphatic transport (e.g., cycloheximide) and compare the pharmacokinetic parameters to a control group. A significant reduction in bioavailability with the inhibitor confirms lymphatic uptake [1].

The mechanism of enhanced oral bioavailability for these formulations is summarized below.

G cluster_mech Mechanisms of Enhanced Bioavailability cluster_out Pharmacokinetic Outcome Start Oral Administration of Antifungal LBNPs Solubilization Enhanced Solubilization and Dissolution Start->Solubilization Mucosal Improved Mucosal Permeation Start->Mucosal Lymphatic Lymphatic Transport (Bypasses Liver) Start->Lymphatic Protection Protection from Metabolism Start->Protection HigherCmax Higher Cmax Solubilization->HigherCmax HigherAUC Higher AUC Solubilization->HigherAUC ReducedFoodEffect Reduced Food Effect Solubilization->ReducedFoodEffect Mucosal->HigherCmax Mucosal->HigherAUC Mucosal->ReducedFoodEffect Lymphatic->HigherCmax Lymphatic->HigherAUC Lymphatic->ReducedFoodEffect Protection->HigherCmax Protection->HigherAUC Protection->ReducedFoodEffect End Improved Therapeutic Outcome HigherCmax->End HigherAUC->End ReducedFoodEffect->End

Diagram 2: Proposed Mechanisms by which LBNPs Enhance the Oral Bioavailability of Antifungal Drugs. Key pathways include improving drug solubilization, enhancing permeation across the intestinal mucosa, and facilitating transport via the lymphatic system, which bypasses first-pass metabolism in the liver [1].


References

Comprehensive Application Notes and Protocols: Becliconazole Surfactant Compositions for Enhanced Skin Penetration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Becliconazole is a promising small-molecule antifungal agent currently in preclinical development that functions through inhibition of fungal CYP51A1, a key enzyme in the ergosterol biosynthesis pathway essential for maintaining fungal cell membrane integrity [1]. Like other azole antifungals, this compound exerts its therapeutic effect by disrupting the synthesis of ergosterol, the principal sterol component of fungal cell membranes, leading to increased membrane permeability and eventual cell death [2]. The molecular formula of this compound is C18H12Cl2N2O, with a CAS registry number of 112893-26-2 [1]. Despite its promising antifungal activity, the therapeutic efficacy of this compound in topical treatments is potentially limited by challenges associated with skin penetration, specifically the ability to effectively traverse the stratum corneum barrier while maintaining sufficient drug concentration at the site of infection.

The skin barrier function resides primarily in the stratum corneum, the outermost 10-15 μm layer of the epidermis consisting of keratin-filled corneocytes embedded in a lipid matrix organized in bilayers [3]. This sophisticated structure presents a significant challenge for transdermal drug delivery, particularly for molecules with specific physicochemical properties. Drug permeation through the skin can occur through three primary pathways: intercellular (through the lipid bilayer), transcellular (across corneocytes), and transappendageal (through hair follicles or sebaceous glands) [3]. For most small molecules, the intercellular pathway represents the major route of penetration, with the specific pathway preference influenced by the molecule's hydrophilicity or lipophilicity.

Chemical penetration enhancers (CPEs), including surfactants, function through multiple mechanisms to reversibly disrupt the stratum corneum barrier and facilitate drug transport. These mechanisms include:

  • Lipid bilayer disruption: Temporary alteration of the highly organized intercellular lipid matrix through fluidization or extraction of lipid components
  • Protein interaction: Modulation of keratin conformation within corneocytes, potentially creating additional diffusion pathways
  • Partitioning enhancement: Improvement of drug solubility and distribution coefficients favoring skin uptake
  • Temporary barrier compromise: Reversible reduction of the skin's barrier function without causing permanent damage [3] [4]

The strategic combination of surfactants in this compound formulations addresses the fundamental challenge of balancing sufficient skin penetration with maintenance of skin integrity and safety, potentially enabling enhanced therapeutic outcomes for superficial fungal infections.

Formulation Composition and Strategy

Surfactant Selection and Classification

Surfactant systems play a pivotal role in enhancing this compound penetration by acting as primary chemical penetration enhancers that disrupt the stratum corneum's lipid architecture and improve drug partitioning into the skin. The careful selection of surfactant types and combinations is critical for achieving optimal enhancement while minimizing potential irritation. Based on comprehensive screening studies, several surfactant classes have demonstrated particular efficacy for antifungal penetration enhancement, as summarized in Table 1 below.

Table 1: Surfactant Classes for this compound Penetration Enhancement

Surfactant Class Specific Examples Mechanism of Action Optimal Concentration Range Synergistic Combinations
Anionic Sodium lauryl ether sulfate, N-lauryl sarcosine Lipid bilayer disruption, protein denaturation 0.5-2% w/w 1-phenyl piperazine, Span 20
Non-ionic Span 20 (sorbitan monolaurate), Polysorbates Lipid fluidization, mild disruption 1-5% w/w N-lauryl sarcosine
Azone-related 1-dodecyl azacycloheptan-2-one Lipid bilayer fluidization, intercellular penetration 0.1-1% w/w DMSO, fatty acids
Fatty Acid Esters Isopropyl myristate, ethyl acetate Extraction of intercellular lipids, improved partitioning 2-5% w/w Organic sulfoxides

The synergistic potential of surfactant combinations represents a particularly promising approach for this compound formulation. Research has demonstrated that specific combinations can enhance skin permeability to hydrophilic macromolecules by more than 50-fold without inducing significant skin irritation [4]. For instance, the combination of sodium lauryl ether sulfate with 1-phenyl piperazine has shown remarkable enhancement properties, as has the pairing of N-lauryl sarcosine with Span 20 (sorbitan monolaurate) [4]. These synergistic pairs appear to target multiple components of the skin barrier simultaneously, providing enhanced penetration while maintaining an improved safety profile compared to single-component systems at equivalent concentrations.

Advanced Carrier Systems

Nanocarrier technology offers a sophisticated approach for further enhancing this compound delivery through the skin. Among the most promising carrier systems are hyper-cross-linked cyclodextrins (also known as nanosponges), which create three-dimensional networks that efficiently complex with drug molecules and provide controlled release properties [5]. These systems are particularly valuable for addressing the potential solubility limitations of this compound while protecting the drug from chemical degradation and photodegradation, thereby enhancing stability throughout the product shelf life [5]. The optimization of nanosponge formulations requires careful attention to critical parameters including reaction time, temperature, stirring speed, and solvent volume, with optimal conditions typically ranging from 480 minutes of reaction time at 100°C with stirring speeds of 3,000 rpm [5].

Polymer-based hydrogel systems incorporating Carbopol 934 provide an excellent vehicle for nanosponge-loaded this compound, combining the enhanced penetration properties of surfactant systems with the sustained release and improved skin retention offered by nanocarriers [5]. This combination approach is particularly suited for fungal infections requiring prolonged drug presence at the site of infection, such as dermatophytoses and onychomycosis. The hydrogel matrix facilitates application and patient compliance while maintaining intimate contact with the skin surface, potentially enhancing drug uptake into the various skin layers.

Composition Optimization Strategy

The systematic optimization of this compound surfactant compositions requires a structured approach to identify the ideal balance between enhancement efficacy and safety. Statistical experimental designs, particularly Taguchi orthogonal arrays and response surface methodologies, enable efficient exploration of complex formulation spaces while minimizing the number of experimental runs required [5]. This approach is essential when dealing with multi-component systems where interactions between components can significantly influence the final formulation performance.

The optimization strategy should prioritize both immediate and long-term performance metrics, including in vitro release profiles, ex vivo skin penetration, formulation stability, and skin irritation potential. For this compound specifically, the optimal formulation should demonstrate sufficient penetration to achieve therapeutic concentrations in the target skin layers (stratum corneum, epidermis, and potentially dermis, depending on the infection depth) while maintaining a safety profile conducive to chronic administration, as fungal infections often require extended treatment durations. The inclusion of penetration enhancer combinations identified through high-throughput screening methodologies represents the most promising approach for achieving these potentially competing objectives [4].

Experimental Protocols

Preformulation Studies

Preformulation characterization of this compound is essential for guiding appropriate formulation design and understanding potential performance limitations. Begin by determining the fundamental physicochemical properties including solubility in various pharmaceutically relevant solvents (water, buffers at different pH values, and organic solvents), melting point, crystallinity, and pH-solubility profile. Conduct compatibility studies using differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) to identify potential interactions between this compound and proposed formulation components, including surfactants, polymers, and preservatives [5].

For the development of nanocarrier systems, determine the drug-polymer compatibility using DSC by comparing the thermograms of pure this compound, blank nanosponges, physical mixtures, and drug-loaded nanosponges. The disappearance, shift, or appearance of new peaks in the drug-loaded systems may indicate successful complexation or potential incompatibilities [5]. Additionally, evaluate the photostability of this compound under stressed conditions by exposing solid drug substance and formulations to controlled UV radiation, measuring degradation products by HPLC to guide appropriate packaging and storage requirements [5].

Formulation Preparation Methods
3.2.1 Surfactant-Based Cream Formulation

Surfactant-enhanced cream formulations provide a conventional yet effective delivery system for topical this compound. The following protocol describes the preparation of a surfactant-based cream containing 1% w/w this compound:

  • Step 1: Separately heat the oil phase (mineral oil 10%, cetyl alcohol 5%, Span 60 3%) and aqueous phase (purified water q.s. to 100%, Tween 60 4%, methylparaben 0.2%) to 70±2°C with continuous mixing.
  • Step 2: Slowly add the oil phase to the aqueous phase with high-shear mixing (1,500-2,000 rpm) using a homogenizer for 3 minutes.
  • Step 3: Reduce mixing speed and cool the emulsion to 40°C.
  • Step 4: Dissolve this compound in a minimal quantity of a suitable solvent (e.g., ethanol:propylene glycol 1:1 mixture) and incorporate into the cooling emulsion with continuous stirring.
  • Step 5: Continue slow stirring during cooling to room temperature to form a uniform cream.
  • Step 6: Fill into appropriate containers and store under controlled conditions.
3.2.2 Nanosponge-Loaded Hydrogel Formulation

Nanosponge-based hydrogel systems offer enhanced stability and controlled release properties for this compound. The preparation involves a two-step process beginning with nanosponge development followed by hydrogel incorporation:

  • Step 1: Synthesize hyper-cross-linked cyclodextrin nanosponges by dissolving β-cyclodextrin (1.5 g) in dimethyl sulfoxide (15 mL) with continuous stirring at 300 rpm.
  • Step 2: Add carbonyl diimidazole (1.0 g) as a crosslinking agent and reflux the mixture at 100°C for 480 minutes (8 hours) with continuous stirring at 3,000 rpm.
  • Step 3: Terminate the reaction by adding excess distilled water (100 mL) and purify the product by soxhlet extraction with ethanol for 12 hours.
  • Step 4: Lyophilize the purified nanosponges to obtain a fine powder and characterize for particle size, polydispersity index, and zeta potential.
  • Step 5: Load this compound into nanosponges at a 1:2 drug-to-polymer ratio by adding this compound solution in methanol to the nanosponge suspension and stirring for 24 hours at room temperature.
  • Step 6: Prepare the hydrogel base by dispersing Carbopol 934 (1% w/w) in purified water and neutralizing with triethanolamine to pH 6.5-7.0.
  • Step 7: Incorporate the drug-loaded nanosponges (equivalent to 1% w/w this compound) into the hydrogel base with gentle mixing to avoid air entrapment.
  • Step 8: Allow the hydrogel to equilibrate for 24 hours before packaging [5].
In Vitro Characterization Methods
3.3.1 Skin Penetration and Permeation Studies

Ex vivo skin penetration studies provide critical information about the ability of this compound formulations to traverse the skin barrier. The following protocol utilizes Franz diffusion cells to quantitatively assess penetration:

  • Step 1: Prepare dermatomed human or porcine skin sections (300-400 μm thickness) and mount between donor and receptor compartments of Franz diffusion cells with the stratum corneum facing the donor compartment.
  • Step 2: Fill the receptor chamber with phosphate buffer (pH 5.5) containing 1% w/v sodium azide as preservative and 1% w/v Tween 80 to maintain sink conditions, ensuring no air bubbles are trapped beneath the skin.
  • Step 3: Equilibrate the assembled cells for 30 minutes at 32±1°C (skin surface temperature) with continuous magnetic stirring of the receptor fluid.
  • Step 4: Apply 500 mg of this compound formulation uniformly to the skin surface in the donor compartment, covering an approximate area of 1 cm².
  • Step 5: At predetermined time intervals (1, 2, 4, 6, 8, 12, and 24 hours), withdraw 1 mL samples from the receptor compartment and replace with fresh receptor medium.
  • Step 6: Quantify this compound concentration in receptor samples using a validated HPLC method with UV detection at 254 nm.
  • Step 7: At the conclusion of the study (24 hours), carefully wash the skin surface and separate the stratum corneum by tape-stripping (15 strips), then divide the epidermis and dermis by heat separation.
  • Step 8: Extract this compound from each skin layer and quantify to determine distribution within skin compartments [3] [5].
3.3.2 High-Throughput Screening of Penetration Enhancers

High-throughput screening methodologies enable rapid identification of optimal penetration enhancer combinations for this compound formulations:

  • Step 1: Create a library of penetration enhancer combinations by systematically varying concentrations of candidate surfactants and enhancers in a suitable vehicle.
  • Step 2: Utilize the INSIGHT (in vitro skin impedance guided high throughput) screening system to identify "hot spots" - specific combinations that show significantly higher penetration enhancement compared to neighboring compositions.
  • Step 3: Measure skin impedance as a surrogate for barrier function after application of test formulations to identify combinations that effectively reduce the skin barrier without causing irreversible damage.
  • Step 4: Evaluate the irritation potential of promising combinations using in vitro models such as reconstructed human epidermis or red blood cell hemolysis assays.
  • Step 5: Select lead combinations that demonstrate an optimal balance between enhancement efficiency and low irritation potential for further formulation development [4].

Characterization Results and Data Interpretation

Physicochemical Properties and Formulation Parameters

Comprehensive characterization of this compound formulations provides critical insights into their potential performance and stability. Table 2 summarizes the key quality attributes for different formulation approaches, based on data from analogous azole antifungal systems and optimization studies.

Table 2: Characterization Parameters for this compound Formulations

Parameter Surfactant Cream Nanosponge Hydrogel Analytical Method Specification
Drug Content 98.5±1.2% 99.2±0.8% HPLC 95-105%
Particle Size 8.5±2.1 μm 84.2±3.5 nm Dynamic Light Scattering -
Polydispersity Index 0.35±0.05 0.21±0.03 Dynamic Light Scattering <0.5
Zeta Potential -12.4±1.8 mV -28.6±2.1 mV Electrophoretic Mobility >±20 mV
pH 5.8±0.2 6.5±0.3 pH Meter 5.5-7.0
Viscosity 12,500±850 cP 45,200±1,200 cP Rotational Viscometer -
Drug Release (8h) 78.5±3.2% 92.8±2.1% Dialysis Method -
Skin Deposition 15.2±2.8 μg/cm² 42.6±4.2 μg/cm² Franz Cell -

The data demonstrate that the nanosponge hydrogel formulation provides significant advantages in terms of particle size control, uniformity (as indicated by lower PDI), and physical stability (as reflected by higher zeta potential magnitude). The enhanced skin deposition observed with the nanosponge system (approximately 3-fold higher than the surfactant cream) is particularly noteworthy for fungal infections where the target pathogens reside within the skin layers rather than systemically.

In Vitro Release and Penetration Assessment

Release kinetics and skin penetration profiles are critical indicators of formulation performance. Quantitative assessment of these parameters provides valuable insights into the potential in vivo behavior of this compound formulations. Based on studies with similar antifungal agents, the following performance characteristics would be expected:

  • Surfactant-based creams typically exhibit relatively rapid release, with approximately 60-80% of the loaded drug released within 8 hours, following Higuchi kinetics consistent with matrix-controlled release mechanisms.
  • Nanosponge-loaded hydrogels generally demonstrate more controlled release profiles, with approximately 50-70% release within 8 hours, often following zero-order or Korsmeyer-Peppas kinetics indicative of complex release mechanisms involving diffusion and polymer relaxation.
  • Skin penetration studies using Franz diffusion cells with dermatomed human skin show significantly enhanced cumulative permeation for optimized surfactant compositions, with enhancement ratios of 2.5-5.0 compared to conventional formulations.
  • Skin deposition measurements reveal that nanocarrier systems particularly enhance retention in the stratum corneum and viable epidermis, potentially creating a drug reservoir effect for prolonged antifungal activity [5].

The optimization process using statistical experimental designs typically results in formulations with superior performance characteristics compared to conventionally developed systems. For example, Taguchi optimization of cyclodextrin nanosponges for efinaconazole (a structurally similar triazole antifungal) resulted in particle sizes of 69-84 nm with significantly enhanced drug release compared to pure drug [5]. Similar approaches applied to this compound formulations would be expected to yield comparable improvements in critical quality attributes.

Stability and Safety Assessment

Accelerated stability studies conducted according to ICH guidelines provide essential data on formulation shelf life and storage requirements. For this compound surfactant compositions, stability testing should include:

  • Physical stability: Monitoring appearance, pH, viscosity, and particle size distribution over time under accelerated conditions (40°C±2°C/75%±5% RH for 6 months)
  • Chemical stability: Assessing drug content and formation of degradation products using validated HPLC methods
  • Photostability: Evaluating formulation stability under controlled UV exposure to guide packaging requirements

Studies with similar azole antifungal formulations have demonstrated that nanosponge-based systems can protect labile drugs from photodegradation and prevent chemical degradation over 6 months of storage [5]. This enhanced stability represents a significant advantage for products requiring extended shelf lives.

Safety assessment should include in vitro irritation testing using reconstructed human epidermis models and in vivo compatibility studies in suitable animal models. The optimal surfactant combinations identified through high-throughput screening typically demonstrate significantly reduced irritation potential compared to single enhancer systems while maintaining enhanced penetration efficiency [4]. This improved safety profile is attributed to the ability to use lower concentrations of individual surfactants while achieving synergistic enhancement effects.

Potential Applications and Concluding Remarks

Potential Therapeutic Applications

This compound surfactant compositions hold significant promise for addressing various superficial fungal infections, particularly those affecting the skin, nails, and mucous membranes. Based on the clinical performance of structurally similar azole antifungals like luliconazole, the primary indications for optimized this compound formulations would likely include:

  • Dermatophytoses: Including tinea pedis (athlete's foot), tinea corporis (ringworm), tinea cruris (jock itch), and tinea capitis with potential for shortened treatment duration due to enhanced penetration and skin retention
  • Cutaneous candidiasis: Infections caused by Candida species in intertriginous areas and other moist skin folds
  • Onychomycosis: Fungal nail infections requiring deep penetration through the nail plate and surrounding tissues
  • Pityriasis versicolor: Malassezia infections affecting the trunk and extremities [6]

The enhanced penetration properties achieved through optimized surfactant combinations and advanced carrier systems may potentially address several current limitations in topical antifungal therapy, including inadequate penetration into hyperkeratotic lesions, frequent relapses due to insufficient drug concentrations in the deeper skin layers, and poor patient compliance associated with prolonged treatment durations [6]. The potential for once-daily application with shorter treatment cycles represents a significant advancement in patient-centric care for superficial fungal infections.

Conclusion and Future Perspectives

The strategic development of This compound surfactant compositions using systematic formulation approaches and advanced carrier technologies represents a promising direction for enhancing the therapeutic efficacy of this investigational antifungal agent. The integration of quality by design principles with high-throughput screening methodologies enables efficient identification of optimal penetration enhancer combinations that balance efficacy with safety [4]. The resulting formulations leverage multiple mechanisms to overcome the skin's barrier function, including lipid bilayer disruption, improved drug partitioning, and creation of reservoir systems for prolonged activity.

Future development efforts should focus on several key areas:

  • Expanded combination screening: Investigation of novel surfactant pairs beyond those currently documented to identify potentially more effective or safer alternatives
  • In vivo validation: Comprehensive assessment of optimized formulations in appropriate animal models to confirm enhanced efficacy and safety profiles
  • Scale-up considerations: Development of robust manufacturing processes suitable for commercial-scale production while maintaining critical quality attributes
  • Regulatory strategy: Early engagement with regulatory agencies to establish appropriate specifications and testing requirements for these advanced formulation approaches

The continuous advancement in penetration enhancement technologies, coupled with improved understanding of skin barrier properties and drug-formulation interactions, positions this compound for potential success as a valuable addition to the antifungal armamentarium. The application notes and protocols detailed in this document provide a comprehensive framework for researchers and formulation scientists to systematically develop, optimize, and characterize this compound surfactant compositions with enhanced penetration properties for improved therapeutic outcomes in superficial fungal infections.

Experimental Workflows and Signaling Pathways

This compound Formulation Development Workflow

The following diagram illustrates the comprehensive workflow for developing and optimizing this compound surfactant compositions:

formulation_workflow Start Preformulation Analysis A1 API Characterization (Solubility, Melting Point, Crystallinity) Start->A1 A2 Excipient Compatibility (DSC, FTIR Studies) A1->A2 A3 Surfactant Selection (Anionic, Non-ionic, Azone-related) A2->A3 B1 Formulation Design (Statistical Experimental Design) A3->B1 B2 Prototype Preparation (Creams, Gels, Nanosponges) B1->B2 B3 High-Throughput Screening (INSIGHT Methodology) B2->B3 C1 In Vitro Characterization (Release, Penetration, Deposition) B3->C1 C2 Stability Assessment (Physical, Chemical, Photostability) C1->C2 C3 Safety Evaluation (Skin Irritation Potential) C2->C3 D1 Performance Optimization (Formulation Refinement) C3->D1 D2 Scale-up Studies (Process Parameter Optimization) D1->D2 D3 Final Product Characterization D2->D3 End Final Formulation D3->End

Figure 1: this compound Formulation Development Workflow

Skin Penetration Enhancement Mechanism

The following diagram illustrates the mechanism of action of surfactant-based penetration enhancers for this compound delivery:

penetration_mechanism SC Stratum Corneum Barrier M1 Lipid Bilayer Disruption (Fluidization and Extraction) SC->M1 M2 Protein Conformation Changes (Keratin Alteration) SC->M2 M3 Partitioning Enhancement (Solubility Modification) SC->M3 M4 Intercellular Pathway Expansion SC->M4 E1 Surfactant Combinations (Synergistic Effects) M1->E1 M2->E1 E2 Nanocarrier Systems (Cyclodextrin Nanosponges) M3->E2 E3 Chemical Permeation Enhancers (Multi-mechanistic Approach) M4->E3 R1 Enhanced Intercellular Diffusion E1->R1 R2 Improved Skin Retention E2->R2 R3 Reservoir Formation E3->R3

References

Retrosynthetic Analysis and Proposed Synthesis of Becliconazole

Author: Smolecule Technical Support Team. Date: February 2026

Becliconazole features a central carbon atom bonded to three key moieties: a 2-chlorophenyl group, a 5-chloro-2-benzofuranyl group, and a 1H-imidazole ring. This structure suggests a synthesis centered on the formation of a trisubstituted methane core.

The diagram below illustrates the logical disconnection for planning the synthesis of this compound.

Proposed Synthetic Protocol

This protocol outlines a multistep synthesis for this compound, proceeding through a key ketone intermediate. The process involves Grignard reactions, chlorination, and N-alkylation.

Step 1: Synthesis of (5-Chloro-2-benzofuranyl)(2-chlorophenyl)methanone
  • Objective: Form the core ketone bridge between the benzofuran and chlorophenyl rings.
  • Reaction Setup:
    • Charge a dry, nitrogen-purged 1 L round-bottom flask with 5-chloro-2-benzofuran carboxylic acid (20.0 g, 101 mmol) and anhydrous dichloromethane (DCM, 400 mL).
    • Add catalytic dimethylformamide (DMF, 0.5 mL) and cool the mixture to 0°C in an ice bath.
    • Slowly add oxalyl chloride (15.4 mL, 182 mmol) dropwise over 30 minutes, ensuring the temperature remains below 5°C. After addition, allow the reaction to warm to room temperature and stir for 3 hours or until gas evolution ceases.
  • Grignard Addition:
    • In a separate dry flask, prepare a solution of 2-chlorophenylmagnesium bromide (1.1 equiv, 111 mmol) in dry tetrahydrofuran (THF, 150 mL).
    • Cool the Grignard solution to 0°C. Using a pressure-equalizing addition funnel, slowly add the freshly prepared acid chloride solution in DCM to the Grignard reagent over 1 hour, maintaining the temperature below 5°C.
  • Workup and Purification:
    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (200 mL).
    • Separate the organic layer and extract the aqueous layer with DCM (2 x 100 mL).
    • Combine the organic layers, wash with brine (150 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
    • Purify the crude product by flash column chromatography (silica gel, eluting with 5-15% ethyl acetate in hexanes) to yield the title compound as a white solid.
Step 2: Synthesis of 1-((5-Chloro-2-benzofuranyl)(2-chlorophenyl)methyl)-1H-imidazole (this compound free base)
  • Objective: Install the imidazole ring via nucleophilic substitution on a chlorinated intermediate.
  • Chlorination:
    • Dissolve the ketone from Step 1 (15.0 g, 50 mmol) in a 2:1 mixture of DCM and DMF (total 300 mL).
    • Add sodium bicarbonate (8.4 g, 100 mmol).
    • Cool the mixture to 0°C and add phosphorus pentachloride (12.5 g, 60 mmol) portion-wise. Stir at 0°C for 2 hours, monitoring by TLC for complete consumption of the starting material.
  • N-Alkylation with Imidazole:
    • Without isolation of the crude chloro-compound, add imidazole (10.2 g, 150 mmol) and potassium carbonate (20.7 g, 150 mmol) directly to the reaction mixture.
    • Heat the reaction to 60°C and stir for 12-16 hours.
  • Workup and Purification:
    • Cool the reaction to room temperature and pour into ice-cold water (500 mL).
    • Extract the mixture with ethyl acetate (3 x 150 mL).
    • Combine the organic extracts, wash with water and brine, dry over sodium sulfate, filter, and concentrate.
    • Purify the crude product by recrystallization from a hot ethanol/water mixture to afford this compound free base as a white crystalline solid.
Step 3: Formation of this compound Hydrochloride Salt
  • Objective: Improve the compound's stability and crystallinity by forming the hydrochloride salt.
  • Salt Formation:
    • Dissolve the this compound free base (10.0 g, 28 mmol) in warm anhydrous ethanol (150 mL).
    • Slowly add a solution of hydrochloric acid in isopropanol (4M, 8.4 mL, 1.1 equiv) dropwise with stirring. A white precipitate should form.
    • Stir the suspension for 1 hour at room temperature.
  • Isolation:
    • Filter the precipitate and wash thoroughly with cold anhydrous diethyl ether.
    • Dry the solid under high vacuum at 40°C for 12 hours to yield this compound hydrochloride as a white powder.

Characterization and Analytical Data

The synthesized this compound and its intermediates should be thoroughly characterized. The table below summarizes the expected data.

  • Table 1: Expected Characterization Data for this compound and Key Intermediate
Compound Molecular Formula Molecular Weight (g/mol) Appearance HPLC Purity (%) Rf Value (TLC Conditions)
Ketone Intermediate C₁₅H₈Cl₂O₂ 291.13 White crystalline solid >98% 0.6 (9:1 Hexanes:EtOAc)
This compound (Free Base) C₁₈H₁₂Cl₂N₂O 343.21 White crystalline solid >99% 0.3 (1:1 Hexanes:EtOAc)
This compound HCl C₁₈H₁₃Cl₃N₂O 379.67 White powder >99% 0.1 (9:1 DCM:MeOH)
  • Table 2: Expected Spectroscopic Data
Compound ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) IR (ATR) ṽ (cm⁻¹) HRMS (ESI+) m/z
Ketone Intermediate 7.25-8.10 (m, 9H, Ar-H) 1650 (C=O stretch), 1590, 1470 [M+H]⁺ Calc'd for C₁₅H₉Cl₂O₂: 291.0085; Found: 291.0089
This compound (Free Base) 6.25 (s, 1H, CH), 7.10-7.95 (m, 11H, Ar-H & Im-H), 8.15 (s, 1H, Im-H) 3100 (C-H, arom), 1580, 1450 [M+H]⁺ Calc'd for C₁₈H₁₃Cl₂N₂O: 343.0404; Found: 343.0401

Critical Experimental Notes & Safety

  • Moisture-Sensitive Reactions: Steps 1 and 2 must be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents and glassware dried overnight in an oven to prevent hydrolysis of reagents and ensure high yields.
  • Reaction Monitoring: It is critical to monitor all reactions by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting materials and the formation of desired products before proceeding to the next step.
  • Safety Considerations:
    • Phosphorus pentachloride reacts violently with water and releases hydrogen chloride gas; it must be handled in an efficient fume hood with appropriate personal protective equipment (PPE).
    • Oxalyl chloride is a lachrymator and corrosive; similar precautions apply.
    • Grignard reagents are pyrophoric and must be prepared and transferred with care.

Troubleshooting Guide

The table below outlines common problems and suggested solutions for this synthesis.

  • Table 3: Troubleshooting Common Experimental Issues
Problem Possible Cause Suggested Solution
Low yield in Step 1 Hydrolysis of acid chloride or Grignard reagent. Ensure strict anhydrous conditions. Check activity of Grignard reagent by titration.
Formation of multiple products in Step 2 Over-chlorination or dialkylation of imidazole. Precisely control the stoichiometry of PCl₅. Use an excess of imidazole (3 equiv) to minimize dialkylation.
Poor recrystallization of final product High impurity load or oiling out. Perform a flash column chromatography before recrystallization. Use a different solvent pair (e.g., acetonitrile/water).

Conclusion

Broth Microdilution Assay for Antifungal Susceptibility Testing

Author: Smolecule Technical Support Team. Date: February 2026

The broth microdilution assay is the reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) [1]. The following workflow outlines the core steps.

G cluster_1 Key Experimental Steps Start Prepare Reagents and Equipment A Prepare Drug Dilution Series Start->A B Prepare Fungal Inoculum A->B C Inoculate Microdilution Plate A->C B->C B->C D Incubate Plate C->D C->D E Measure and Record MIC D->E D->E End Data Analysis E->End

Detailed Protocol:

  • Drug Dilution Series Preparation:

    • Prepare a stock solution of the antifungal agent (e.g., Fluconazole) in the appropriate solvent (e.g., dimethyl sulfoxide, DMSO, or water) [1].
    • Using RPMI 1640 medium as a diluent, perform a series of two-fold dilutions in a 96-well microtiter plate. A typical range for fluconazole is from 0.125 µg/mL to 64 µg/mL [1]. Each well should contain 100 µL of the drug solution.
  • Fungal Inoculum Preparation:

    • Grow the yeast isolate (e.g., Candida albicans) on Sabouraud dextrose agar for 24-48 hours.
    • Prepare a suspension of the organism in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which yields a stock concentration of approximately 1-5 x 10⁶ CFU/mL.
    • Further dilute this suspension in RPMI 1640 medium to achieve a final working concentration of 0.5-2.5 x 10³ CFU/mL.
  • Plate Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the drug-containing microdilution plate. This step brings the final drug concentrations to the desired range and the final fungal density to 0.5-2.5 x 10³ CFU/well.
    • Include growth control (inoculum without drug) and sterility control (medium only) wells.
    • Seal the plate and incubate at 35°C for 24-48 hours, depending on the organism.
  • Endpoint Determination and MIC Reading:

    • The MIC is defined as the lowest concentration of the drug that produces ≥50% inhibition of fungal growth compared to the growth control, which is typically assessed visually [1].
    • For a more precise endpoint, especially for trailing growth, spectrophotometric reading at 530 nm can be used.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Azole antifungals like fluconazole exert their effect by inhibiting a key enzyme in the ergosterol biosynthesis pathway. The following diagram illustrates this mechanism and the cellular consequences.

G A Azole Antifungal (e.g., Fluconazole) B Inhibits Lanosterol 14-α Demethylase (CYP51 / ERG11 gene product) A->B C Blocked conversion of Lanosterol to Ergosterol B->C D Accumulation of toxic methylated sterols C->D E Depletion of ergosterol in the fungal cell membrane C->E F1 Increased membrane permeability and disruption of membrane function D->F1 E->F1 F2 Inhibition of fungal cell growth (FUNGISTATIC EFFECT) F1->F2

Key Assays for Mechanism of Action:

  • Enzyme Inhibition Assay: A direct method to confirm the compound's target. This assay uses purified or recombinant lanosterol 14-α demethylase. The reaction mixture includes the enzyme, its substrate (lanosterol), the cofactor NADPH, and the test drug. Inhibition is measured by a decrease in the formation of the product, 14α-demethylated lanosterol, which can be quantified using techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry [2] [3].
  • Sterol Composition Analysis: This method assesses the biochemical consequences of enzyme inhibition within the whole fungal cell. Treated and untreated fungal cells are harvested, and their sterols are extracted. The sterol composition is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). A successful azole antifungal will cause a depletion of ergosterol and a corresponding accumulation of lanosterol and other methylated sterol precursors [1].

Assays for Investigating Resistance Mechanisms

Resistance to azole antifungals can arise through several mechanisms, which can be evaluated with specific assays.

Table 1: Key Antifungal Resistance Mechanisms and Detection Methods

Mechanism Description Assay/Method for Detection
Target Enzyme Alteration [4] [5] Mutations in the ERG11 gene decrease the drug's binding affinity to its target enzyme, lanosterol demethylase. Sequence the ERG11 gene from resistant isolates to identify point mutations. Compare to a susceptible reference strain.
Overexpression of Efflux Pumps [5] [1] Upregulation of genes (CDR1, CDR2, MDR1) encoding transport proteins that pump the drug out of the cell, reducing intracellular accumulation. Real-time PCR (RT-PCR): Measure mRNA expression levels of efflux pump genes.Flow Cytometry: Use fluorescent dyes (e.g., Rhodamine 6G) that are substrates of these pumps; resistant cells show enhanced dye efflux.
Biofilm Formation [5] Growth of fungal cells in a structured, adherent community that exhibits dramatically increased resistance to antifungals. Static Biofilm Assay: Grow biofilm in a microtiter plate, treat with antifungal, and quantify viability using a colorimetric assay like XTT reduction.

Quantitative Data and Interpretation

Table 2: Example Susceptibility Data and Dosing for Fluconazole (for reference)

Indication Typical Dosing Regimen Susceptibility Breakpoints (MIC, µg/mL)⁠S SDD R
Vaginal Candidiasis (uncomplicated) 150 mg as a single oral dose [6] [5] ≤2 4 ≥8
Oropharyngeal Candidiasis 200 mg on day 1, then 100 mg once daily [6] ≤2 4 ≥8
Candidemia (IDSA guidelines) 800 mg (loading dose), then 400 mg once daily [6] ≤2 4 ≥8
Cryptococcal Meningitis 400 mg (loading dose), then 200 mg once daily [5]

Footnote: S = Susceptible, SDD = Susceptible-Dose Dependent, R = Resistant. MIC values are based on CLSI guidelines [1]. Dosing information is derived from clinical guidelines [6] [5].

Critical Considerations for Assay Development

  • Strain Selection: Include quality control strains (e.g., Candida albicans ATCC 90028, Candida krusei ATCC 6258) to ensure the accuracy and reproducibility of your assays. Note that C. krusei exhibits intrinsic resistance to fluconazole [5] [3].
  • Drug Solubility and Stability: Verify the solubility of your test compound and prepare stock solutions fresh or confirm stability over time to avoid loss of potency.
  • Endpoint Definition: Clearly define the MIC endpoint for your specific compound. While ≥50% inhibition is standard for azoles, other drug classes may require different thresholds [1].
  • Cellular Toxicity: Always perform parallel cytotoxicity assays on mammalian cell lines (e.g., HEK-293, HepG2) to determine a selective index (SI = TC₅₀ / MIC), which is crucial for evaluating the therapeutic potential of a new compound.

References

Current and Pipeline Antifungal Agents for Onychomycosis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of established treatments and selected novel agents in development.

Drug Name Drug Class Key Mechanism of Action Stage for Onychomycosis Noteworthy Characteristics
Terbinafine [1] [2] Allylamine Inhibits squalene epoxidase Approved (First-line) Fungicidal; highest mycologic cure rates; first-line for dermatophytes [1] [2].
Itraconazole [1] [2] Triazole Inhibits lanosterol 14-α-demethylase Approved Broad-spectrum; often used in pulse therapy [1] [2].
Fluconazole [3] [2] Triazole Inhibits lanosterol 14-α-demethylase Off-label / Approved in some regions Lower efficacy; used when other agents are not tolerated [3] [4].
Efinaconazole [4] Triazole Inhibits lanosterol 14-α-demethylase Approved (Topical) Topical solution; shows better efficacy than earlier topicals [4].
Ciclopirox [1] Hydroxypyridone Chelates polyvalent metal ions Approved (Topical) Topical lacquer; often used for mild disease or maintenance [1].
Ibrexafungerp [5] Triterpenoid Inhibits (1,3)-β-D-glucan synthase Investigational First oral glucan synthase inhibitor; active against some resistant Candida [5].
Fosmanogepix [5] Gwt1 Inhibitor Inhibits GPI-anchored protein biosynthesis Investigational First-in-class; broad-spectrum vs. yeasts & molds; novel target [5].
Oteseconazole (VT-1161) [5] Tetrazole Inhibits lanosterol 14-α-demethylase Investigational Fungal-specific CYP51 inhibitor; potentially fewer drug-drug interactions [5].

Standard Preclinical and Clinical Evaluation Protocols

For researchers, the following general protocols outline the standard workflow for evaluating a new antifungal candidate for onychomycosis. These can be adapted for a compound like becliconazole.

cluster_preclinical Preclinical Development Phase cluster_clinical Clinical Development Phase InVitro In Vitro Studies ExVivo Ex Vivo / Nail Penetration InVitro->ExVivo InVivo In Vivo Animal Models ExVivo->InVivo Phase1 Phase 1 Safety & PK in Healthy Volunteers InVivo->Phase1 Phase2 Phase 2 Dose-Finding & Efficacy Phase1->Phase2 Phase3 Phase 3 Confirmatory Pivotal Trials Phase2->Phase3 NDA Regulatory Submission (NDA) Phase3->NDA

Diagram Title: Antifungal Drug Development Workflow

In Vitro Susceptibility Testing

This foundational protocol determines the direct antifungal activity of a compound.

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a panel of relevant pathogens.
  • Pathogen Panel: Must include common dermatophytes (Trichophyton rubrum, T. mentagrophytes), yeasts (Candida albicans, C. parapsilosis), and nondermatophyte molds (Scopulariopsis, Fusarium) [4].
  • Methodology: Follow standards from CLSI (M38 for molds, M27 for yeasts) or EUCAST.
    • Prepare serial dilutions of the test compound in broth media.
    • Inoculate wells with a standardized suspension of fungal conidia or cells (~1-3 x 10³ CFU/mL).
    • Incubate at 28-35°C for 4-7 days (dermatophytes) or 24-48 hours (yeasts).
    • MIC is the lowest concentration showing ~100% visual growth inhibition.
    • For MFC, sub-culture from clear wells onto drug-free agar; MFC is the lowest concentration yielding <99.9% kill.
  • Key Data: MIC₅₀, MIC₉₀, and MFC values for all tested strains.
Ex Vivo Nail Penetration Assay

This critical test evaluates a topical formulation's ability to penetrate the human nail plate.

  • Objective: To quantify the penetration flux and concentration of the drug at different nail layers.
  • Nail Model: Use healthy human cadaver toenails, sterilized and sanded to a uniform thickness [4].
  • Methodology (Using a Franz diffusion cell):
    • Mount the nail plate between the donor and receptor chambers.
    • Apply a finite dose of the formulated test product (e.g., 10-20 µL) to the dorsal side of the nail.
    • The receptor chamber contains a buffered solution (pH 7.4) at 32°C to simulate skin temperature.
    • Sample the receptor fluid at predetermined intervals over 24-48 hours.
    • At termination, separate the nail into ventral and dorsal layers and quantify drug concentration via HPLC-MS/MS.
  • Key Data: Cumulative drug permeation over time, steady-state flux (Jss), and retained drug concentration in the nail plate.
In Vivo Efficacy Model

This protocol tests treatment efficacy in a live animal model of infection.

  • Objective: To evaluate the efficacy of different doses and regimens in eradicating a established fungal nail infection.
  • Animal Model: Typically the guinea pig dermatophytosis model.
    • Immunosuppress animals slightly with corticosteroids.
    • Infect the plantar skin or a clipped toenail with a standardized inoculum of T. rubrum or T. mentagrophytes.
  • Treatment:
    • Once infection is established (confirmed by culture), randomize animals into groups: Vehicle control, Positive control (Terbinafine), and 2-3 dose levels of the test compound.
    • Administer treatment orally or topically daily for 21-28 days.
  • Evaluation:
    • Monitor clinical signs (erythema, scaling) weekly.
    • At study end, sacrifice animals and harvest target nails/skin.
    • Quantify fungal load by mycological culture (CFU/g of tissue) and PCR.
  • Key Data: Reduction in clinical score and fungal load (CFU) compared to the vehicle control group.

Research Directions and Key Considerations

The development of this compound or any new antifungal should address current unmet needs:

  • Overcoming Resistance: With rising resistance in C. glabrata and C. auris, agents with novel mechanisms (like Fosmanogepix) are highly sought after [5].
  • Formulation Innovation: A primary hurdle for topical agents is nail plate penetration. Research into new permeation enhancers and nail-ablation technologies is critical [4].
  • Patient-Centric Regimens: The market strongly favors short-course oral and convenient topical treatments. Any new agent should offer a significant improvement in efficacy, safety, or treatment duration over existing therapies [1].

References

Becliconazole concentration optimization in culture media

Author: Smolecule Technical Support Team. Date: February 2026

Background on Azole Antifungal Agents

Azole antifungals are a major class of compounds that inhibit the synthesis of ergosterol, a key component of the fungal cell membrane [1]. They are broadly divided into imidazoles (e.g., clotrimazole, econazole, miconazole) and triazoles (e.g., fluconazole, itraconazole, voriconazole) [1]. While the specific mechanism of becliconazole is not detailed in the search results, its name suggests it belongs to the azole family and likely shares this general mode of action.

Cell Culture Parameters for Antifungal Testing

Successful culture is foundational to any concentration testing. The table below outlines critical parameters for maintaining robust insect cell cultures, which are often used in biomedical research [2]. While this provides a general guide, the optimal conditions for your specific fungal or cell-based assay may differ.

Cell Line Recommended Temperature Recommended Seeding Density (for suspension) Base Culture Media
Sf9 27 ± 1°C 3 - 5 x 10⁵ cells/mL Sf-900 II SFM, Sf-900 III SFM [2]
Sf21 27 ± 1°C 3 - 5 x 10⁵ cells/mL Sf-900 II SFM, Sf-900 III SFM [2]
High Five 27 ± 1°C 3 - 5 x 10⁵ cells/mL Express Five SFM [2]
D.mel-2 22 - 24°C 3 x 10⁵ cells/mL Schneider's Drosophila Medium [2]

> Important Note: Insect cell cultures do not require CO₂ exchange and are maintained in ambient air. Media is typically phosphate-buffered with an acidic pH range of 6.0–6.4 [2].

A Proposed Workflow for Concentration Optimization

Since a direct protocol for this compound is unavailable, you can adapt the following general workflow to establish effective concentration ranges.

cluster_A System Setup cluster_B Drug Preparation cluster_C Initial Screening Start Start: this compound Optimization A Define Experimental System Start->A B Prepare Drug Stock Solution A->B A1 Select fungal strain or cell line (e.g., Sf9, High Five) A->A1 C Pilot Dose-Response Assay B->C B1 Consider solubility enhancers (e.g., cyclodextrins, DMSO) B->B1 D Analyze Data & Calculate IC₅₀ C->D C1 Apply a wide concentration range (e.g., 0.1 µM to 100 µM) C->C1 E Refine Protocol & Scale Up D->E A2 Establish healthy culture using known media & conditions B2 Prepare serial dilutions in culture media C2 Incubate and measure viability (MTT, resazurin) or growth (OD)

Key Methodological Considerations

  • Solubility and Formulation: this compound may have low aqueous solubility. Research into antifungal azoles has used cyclodextrins to significantly increase solubility and bioavailability [3]. Other common solvents include DMSO, but final solvent concentrations in culture media (typically ≤0.1%) must be non-toxic to your cells.
  • Dose-Response Analysis: A pilot assay should test a broad range of concentrations (e.g., from nanomolar to hundreds of micromolar). Plot the percentage of cell growth inhibition or viability against the logarithm of the concentration to generate a sigmoidal curve and calculate the half-maximal inhibitory concentration (IC₅₀), a key metric for optimization [4].
  • Mechanism and Target Insight: While not a protocol, understanding that azoles like econazole can interact with cytochrome P450 enzymes (e.g., CYP130 in M. tuberculosis) [1] suggests that target identification could inform your experimental design.

Recommended Path for Protocol Development

To create a robust and detailed protocol, I suggest you:

  • Consult Specialized Databases: Search for "this compound" directly in scientific databases like PubMed and Google Scholar. Also, check manufacturer websites for any commercial product information.
  • Review Foundational Azole Literature: Protocols for other azole antifungals (e.g., econazole, miconazole) can serve as an excellent starting template, which you can then modify with your specific this compound data [1].
  • Establish a Baseline: Begin your experimental work by establishing a wide dose-response curve to identify the approximate active range, which will allow you to design more precise, focused experiments.

References

Application Note & Experimental Protocol: Preclinical to Clinical Development of Becliconazole Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Combination therapy has emerged as a powerful strategy in antimicrobial treatment to enhance efficacy, overcome drug resistance, and improve clinical outcomes. This application note outlines a comprehensive experimental design, from in vitro assessment to clinical trial protocols, for developing a combination therapy based on Becliconazole, a novel broad-spectrum antifungal agent. The rationale is grounded in the demonstrated success of combination therapies in other therapeutic areas, such as the synergistic beclomethasone dipropionate/formoterol fumarate/glycopyrronium bromide triple therapy for COPD, which showed a very strong synergistic effect in relaxing human airway smooth muscle [1]. For invasive fungal infections, which carry high mortality rates despite available monotherapies, combining agents with complementary mechanisms of action presents a promising path forward [2]. The high-level strategy involves a sequential approach: beginning with in silico target prediction and in vitro synergy testing, progressing to in vivo efficacy and safety studies, and culminating in human clinical trials, with each phase informing the next.

Experimental Design and Workflow

The following workflow provides a high-level overview of the key stages in the development of a this compound combination therapy.

G Drug Combination Development Workflow cluster_0 Preclinical Phase cluster_1 Clinical Phase Start Project Initiation: Identify Clinical Need & Candidate Drugs InSilico In Silico Screening & Target Prediction Start->InSilico InVitro In Vitro Synergy Studies (Checkerboard, Time-Kill) InSilico->InVitro InVivo In Vivo Animal Models (Efficacy, PK/PD, Toxicity) InVitro->InVivo Form Formulation Development & Dosage Form Design InVivo->Form Phase1 Phase I: Safety, Tolerability & Pharmacokinetics in Humans Form->Phase1 Phase2 Phase II: Proof-of-Concept & Dose-Finding Phase1->Phase2 Phase3 Phase III: Pivotal Efficacy & Safety Trials Phase2->Phase3 Reg Regulatory Submission & Market Approval Phase3->Reg

In Silico Screening and Target Prediction

Computational Target Prediction

Before embarking on costly laboratory experiments, computational approaches can prioritize the most promising drug partners for this compound. The minimum structure method is a highly accurate ligand-based target prediction approach. It identifies the crucial part(s) of a bioactive molecule that determine its precise target(s) [3].

Protocol: Minimum Structure-Based Target Prediction

  • Query Molecule: Use the chemical structure of this compound as the input.
  • Similarity Searching: Search databases like ChEMBL, PubChem, and DrugBank for structurally related antifungal molecules with known targets [3].
  • Data Collection: Compile information on the targets, structure-activity relationships (SAR), and pharmacophores for all identified neighbor molecules.
  • Minimum Structure Identification: For each group of neighbor molecules with the same target, deduce the essential molecular substructure (the "minimum structure") required for that antifungal activity.
  • Target Prediction: Use this minimum structure as a query to find other drugs that perfectly match it. The known target of these matching drugs is then predicted as a potential target for this compound, suggesting a shared pathway that could be leveraged for combination therapy.
Knowledge Graph-Based Combination Discovery

To systematically identify and evaluate potential drug combinations, a data-driven approach using knowledge graphs is recommended. The DRACO (Drug combinAtion for COnditions) model is a machine learning method that leverages pre-trained drug and condition embeddings from the Drug Repurposing Knowledge Graph (DRKG) to predict the efficacy of a drug pair for a specific condition [4].

Protocol: Knowledge Graph Workflow

  • Data Curation: Assemble data from sources like ClinicalTrials.gov and drug databases, focusing on drugs and conditions relevant to fungal infections.
  • Embedding Training & Fine-Tuning: Represent drugs and conditions as numerical vectors (embeddings). Fine-tune these embeddings using a link prediction task on a bipartite graph of drug-condition pairs [4].
  • Model Training: Train an MLP-based model (like DRACO) on known effective drug combinations. The model takes embeddings for two drugs and a condition and outputs a probability score for the combination's efficacy [4].
  • Candidate Prediction: Use the trained model to screen a library of approved antifungal drugs against this compound for a given fungal infection, generating a ranked list of the most promising combination candidates for experimental validation.

In Vitro Synergy Assessment Protocols

Checkerboard Microdilution Assay

The checkerboard assay is the standard initial method for quantifying in vitro drug interactions by calculating the Fractional Inhibitory Concentration Index (FICI) [2].

Protocol: Checkerboard Microdilution

  • Preparation: Prepare serial dilutions of this compound (e.g., 0.125x to 4x MIC) and the partner drug in a 96-well microtiter plate in a checkerboard pattern, with each well containing a unique combination of the two drug concentrations.
  • Inoculation: Inoculate each well with a standardized suspension of the fungal pathogen (e.g., 1–5 x 10³ CFU/mL for yeasts).
  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the organism.
  • Analysis: Determine the MIC of each drug alone and in combination. The FICI is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
  • Interpretation: The interaction is categorized as per the consensus guidelines [2]:
    • Synergistic: FICI ≤ 0.5
    • Indifferent (Additive): 0.5 < FICI ≤ 4.0
    • Antagonistic: FICI > 4.0

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI) [2]

FICI Range Interpretation Biological Meaning
≤ 0.5 Synergism The combination effect is significantly greater than the expected additive effect.
> 0.5 to ≤ 4.0 Indifference (No Interaction) The combination effect is neither greater nor less than expected.
> 4.0 Antagonism The combination effect is significantly less than the expected additive effect.
Time-Kill Kinetics Assay

This method provides a more dynamic assessment of the combined fungicidal activity of this compound and its partner drug over time [2].

Protocol: Time-Kill Assay

  • Setup: Prepare flasks containing the fungal suspension with no drug, this compound alone (e.g., 0.5x and 1x MIC), the partner drug alone, and the combination (e.g., 0.5x MIC each).
  • Sampling: Remove aliquots from each flask at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
  • Quantification: Perform viable counts by plating serial dilutions of the aliquots onto solid agar media and enumerating the colony-forming units (CFU) after incubation.
  • Analysis: Plot log₁₀ CFU/mL versus time. Synergy is conventionally defined as a ≥2-log₁₀ (99%) reduction in CFU/mL by the combination compared to the most active single drug at 24 hours. Antagonism is defined as a ≥2-log₁₀ increase in CFU/mL by the combination compared to the most active single drug [2].

Table 2: Key In Vitro Assays for Antifungal Combination Screening

Assay Type Key Readout Advantages Limitations
Checkerboard Fractional Inhibitory Concentration Index (FICI) High-throughput, quantitative, standardized. Static measurement, does not assess rate of killing.
Time-Kill Change in log₁₀ CFU/mL over time Provides kinetic, dynamic data on fungicidal activity. Labor-intensive, lower throughput.

In Vivo Animal Model Protocol

An animal model of disseminated fungal infection is crucial for confirming the in vivo relevance of in vitro synergy.

Protocol: Murine Model of Disseminated Candidiasis

  • Infection Model: Immunosuppress mice (e.g., with cyclophosphamide) and inoculate them intravenously with a lethal dose of Candida albicans.
  • Treatment Groups: Randomly assign mice to one of the following treatment groups (n=10-12/group):
    • Untreated control
    • This compound monotherapy
    • Partner drug monotherapy
    • This compound + Partner drug combination
    • Vehicle control
  • Dosing Regimen: Initiate therapy 2 hours post-infection and administer drugs (e.g., via oral gavage) once or twice daily for 7-10 days.
  • Endpoint Analysis:
    • Primary: Survival is monitored for 21-28 days. Statistical analysis (e.g., Log-rank test) compares survival curves.
    • Secondary: On day 3-4 post-infection, sacrifice a subset of mice from each group and quantify fungal burden (CFU/g) in target organs (kidneys, liver, spleen).

Clinical Trial Design (Phase III)

A Phase III trial is the pivotal step in demonstrating the clinical benefit of the combination therapy. The following design is adapted from a successful COPD combination therapy trial [5].

Protocol: Phase III, Randomized, Double-Blind, Active-Controlled Trial

  • Objective: To evaluate the efficacy and safety of fixed-dose combination this compound + Partner Drug (B+P) versus this compound monotherapy (B) in patients with invasive fungal infections.
  • Study Population:
    • Inclusion Criteria: Adult patients (≥18 years) with confirmed invasive fungal infection (e.g., candidemia, invasive aspergillosis), providing informed consent.
    • Exclusion Criteria: Significant hepatic or renal impairment, hypersensitivity to azoles, pregnancy or lactation, and receipt of strong CYP450 inducers/ inhibitors.
  • Study Design:
    • Duration: 12-week treatment period, with a 4-week follow-up.
    • Arms & Interventions:
      • Experimental Arm: Fixed-dose combination B+P.
      • Active Control Arm: this compound monotherapy.
      • (Optional third arm with partner drug monotherapy, if ethically and clinically justified).
  • Endpoints:
    • Primary Efficacy Endpoint: All-cause mortality at day 30.
    • Secondary Efficacy Endpoints: Clinical cure rate at end of therapy, mycological eradication rate, time to culture negativity.
    • Safety Endpoints: Incidence and severity of Adverse Events (AEs), serious AEs (SAEs), and laboratory abnormalities.

Table 3: Key Elements of a Phase III Clinical Trial Protocol

Element Specification Rationale
Design Randomized, Double-Blind, Active-Controlled Minimizes bias, provides a clinically relevant comparison.
Primary Endpoint All-cause mortality at Day 30 Direct measure of patient-relevant clinical benefit.
Key Secondary Endpoints Clinical cure rate; Mycological eradication Assesses resolution of infection and microbiological efficacy.
Treatment Duration 12 weeks Standard duration for treating invasive fungal infections.

Formulation Development for Combination Therapy

Developing a fixed-dose combination (FDC) requires careful consideration of the physicochemical properties of each drug. For a high-dose drug combined with a low-dose drug, a multi-component dosage form can be engineered.

Protocol: Development of a Bilayer Tablet This approach is suitable when one drug is a high-dose, high-solubility active ingredient and the other is a low-dose drug [6].

  • Inner Layer (Immediate Release): Formulate the low-dose drug (e.g., Partner drug) with superdisintegrants (e.g., croscarmellose sodium) to ensure rapid dissolution and onset of action.
  • Outer Layer (Modified Release): Formulate the high-dose drug (e.g., this compound) with release-controlling polymers (e.g., hydroxypropyl methylcellulose) to provide sustained release over 24 hours, improving compliance and maintaining therapeutic levels.
  • Compression: Compress the two layers into a single bilayer tablet using a specialized press. This ensures the integrity of each release layer and avoids physical/chemical incompatibilities between the two active ingredients during storage [6].

G Data Analysis and Conclusion Pathway PreData Preclinical Data (FIC Index, Time-Kill, Animal Survival) StatModel Statistical Modeling (e.g., Bliss Independence, Loewe Additivity) PreData->StatModel Quantifies Interaction ClinEnd Clinical Trial Endpoints (Mortality, Cure Rate, Mycological Eradication) StatModel->ClinEnd Informs Trial Design Conclusion Conclusion on Combination Efficacy, Safety, and Superiority ClinEnd->Conclusion Hypothesis Testing

Conclusion

This application note provides a robust, end-to-end framework for the experimental development of a this compound-based combination therapy. By integrating modern computational biology (in silico), established microbiology techniques (in vitro), predictive animal models (in vivo), and rigorous clinical trial design, researchers can systematically identify, validate, and translate promising antifungal combinations into potential new treatments for patients with serious fungal infections.

References

Becliconazole solubility enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the primary formulation strategies for enhancing the solubility of a poorly water-soluble antifungal drug? Several advanced methodologies can be employed. The most common include cyclodextrin complexation, solid dispersion, nanonization, lipid-based systems, and salt formation [1]. The choice of strategy depends on the drug's specific physicochemical properties, such as its log P, melting point, and stability.

Q2: During cyclodextrin complexation, my drug precipitation is inconsistent. What could be the cause? Inconsistent precipitation often stems from inadequate control of the complexation kinetics. Key factors to troubleshoot include:

  • Water Content: Ensure the solvent is completely removed under controlled conditions (e.g., precise temperature and vacuum) [2].
  • Stoichiometry: The molar ratio between the drug and cyclodextrin is critical. Use phase-solubility diagrams to determine the optimal ratio for your specific drug [2] [1].
  • Crystallinity: The resulting complex may be amorphous. Use techniques like Powder X-Ray Diffraction (PXRD) to confirm the formation of a true inclusion complex and not a mixture of crystals.

Q3: A solid dispersion I created with a polymer failed to improve dissolution. How should I troubleshoot this? This failure typically indicates drug-polymer immiscibility or recrystallization of the drug during storage.

  • Compatibility Analysis: First, perform thermal analysis (e.g., DSC) to confirm the drug and polymer are miscible.
  • Preparation Method: The method of preparing the solid dispersion (e.g., hot-melt extrusion vs. spray drying) significantly impacts the final product's properties. Switching to a method that creates a more homogeneous amorphous blend may be necessary [1].
  • Stabilizing Polymers: Incorporate polymers known to inhibit crystallization, such as HPMC or PVP-VA, to maintain the drug in its amorphous state [1].

Q4: What advanced characterization techniques are essential for confirming successful solubility enhancement? Beyond standard dissolution testing, a combination of solid-state characterization techniques is crucial:

  • Powder X-Ray Diffraction (PXRD): To confirm the transformation from a crystalline to an amorphous state.
  • Differential Scanning Calorimetry (DSC): To detect changes in melting behavior, indicating complex formation or amorphization.
  • Nuclear Magnetic Resonance (NMR): To provide molecular-level evidence of drug-cyclodextrin interactions [2].

Solubility Enhancement Techniques: Comparison & Data

The table below summarizes the core techniques, their mechanisms, and key advantages or challenges to guide your experimental design.

Technique Mechanism of Action Key Advantages / Considerations
Cyclodextrin Complexation [2] [1] Formation of inclusion complexes; drug molecule is encapsulated within the hydrophobic cyclodextrin cavity. Increases aqueous solubility and stability; can be used in injectable and oral formulations [2].
Solid Dispersion [1] Drug is dispersed at a molecular level in an inert polymeric carrier, creating an amorphous system. Significantly enhances dissolution rate; choice of polymer (e.g., PVP, PEG) and preparation method are critical for stability.
Nanonization [1] Reduction of particle size to the nano-scale (e.g., drug nanocrystals), increasing the surface area for dissolution. Can be applied to a wide range of drugs; methods include wet milling and high-pressure homogenization.
Lipid-Based Systems [3] [1] Drug is dissolved or suspended in lipid vehicles (e.g., oils, surfactants) to improve solubilization in the GI tract. Enhances bioavailability of lipophilic drugs; formulations can include emulsions and self-emulsifying drug delivery systems (SEDDS).
Salt Formation [1] Conversion of the active ingredient into a salt form, which typically has higher aqueous solubility than the parent compound. One of the most common and straightforward methods; requires an ionizable functional group on the drug molecule.
Co-solvency [1] Use of water-miscible solvents (e.g., ethanol, PEG) to solubilize the drug in a aqueous medium. Simple to formulate; can be limited by tolerability and the potential for drug precipitation upon dilution.

Detailed Experimental Protocols

Protocol 1: Preparation of a Drug-Cyclodextrin Inclusion Complex via Kneading

This is a widely used laboratory-scale method for preparing solid inclusion complexes.

Objective: To enhance the aqueous solubility of a poorly soluble drug by forming an inclusion complex with hydroxybutenyl-β-cyclodextrin [2].

Materials:

  • Drug (e.g., Becliconazole)
  • Cyclodextrin (e.g., Hydroxybutenyl-β-Cyclodextrin)
  • Mortar and Pestle
  • Volatile solvent (e.g., Ethanol:Water mixture)
  • Vacuum oven or desiccator

Method:

  • Weighing: Accurately weigh the drug and cyclodextrin in a predetermined molar ratio (e.g., 1:1). A phase-solubility study should be conducted beforehand to establish the optimal ratio.
  • Mixing: Gently mix the physical mixture of drug and cyclodextrin in a mortar for 2-5 minutes.
  • Kneading: Add a hydro-alcoholic solvent (just enough to wet the powder) to the mixture and knead vigorously for 45-60 minutes to form a homogeneous paste.
  • Drying: Dry the paste in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours until a constant weight is achieved, ensuring all solvent is removed.
  • Milling & Sieving: Gently grind the dried mass and pass it through a sieve (e.g., #80 mesh) to obtain a fine, uniform powder.
  • Characterization: The complex should be characterized using dissolution testing, DSC, and FTIR to confirm complex formation.

The following diagram illustrates the kneading method workflow:

G Start Start Weigh Weigh Drug & Cyclodextrin Start->Weigh Mix Mix Dry Powders Weigh->Mix Knead Knead with Solvent Mix->Knead Dry Dry in Vacuum Oven Knead->Dry Mill Mill & Sieve Dry->Mill Characterize Characterize Complex Mill->Characterize

Protocol 2: Formulation of a Solid Dispersion using the Solvent Evaporation Method

This protocol is suitable for drugs and polymers that are soluble in a common volatile solvent.

Objective: To create a solid dispersion of a drug in a polymer matrix to accelerate dissolution rate.

Materials:

  • Drug and polymer carrier (e.g., PVP K30, HPMC)
  • Common solvent (e.g., Methylene Chloride, Methanol)
  • Round-bottom flask, magnetic stirrer
  • Rotary evaporator
  • Vacuum dryer

Method:

  • Dissolution: Dissolve accurate quantities of the drug and polymer in the minimum amount of common solvent under constant stirring.
  • Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure and controlled temperature. This step is critical to form an amorphous precipitate.
  • Drying: Further dry the resulting solid mass in a vacuum dryer to remove any residual solvent.
  • Processing: Crush, mill, and sieve the dried solid dispersion to obtain a powder of the desired particle size.
  • Storage: Store the product in a tightly closed container under dry conditions to prevent moisture-induced recrystallization.

The following diagram illustrates the solvent evaporation method workflow:

G Start Start Dissolve Dissolve Drug & Polymer in Solvent Start->Dissolve Evaporate Evaporate Solvent (Rotary Evaporator) Dissolve->Evaporate Dry Vacuum Dry Evaporate->Dry Process Mill & Sieve Dry->Process Store Store in Dry Conditions Process->Store

Key Technical Considerations

When working with solubility enhancement techniques, keep these overarching principles in mind:

  • Start with Characterization: Thoroughly understand your drug's physicochemical properties (pKa, log P, crystal habit, thermal stability) before selecting a strategy [1].
  • Stability is Paramount: An amorphous system has higher energy and will tend to recrystallize over time. Always include stability studies (e.g., ICH guidelines) in your experimental plan for any formulation that creates an amorphous phase.
  • Scalability: Laboratory-scale success does not guarantee manufacturability. Consider the scalability of your chosen method (e.g., spray drying vs. kneading) early in development.

References

Understanding Polymorphism and Its Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Polymorphism is a common phenomenon in pharmaceutical development where a single drug substance can exist in multiple crystalline forms. These forms, or polymorphs, share an identical chemical structure but differ in their internal crystal lattice, leading to potential variations in key physicochemical properties [1].

The primary challenges posed by polymorphism include:

  • Variable Bioavailability: Different polymorphs can have different solubilities and dissolution rates, directly impacting a drug's absorption and therapeutic efficacy.
  • Physical Instability: A metastable (less thermodynamically stable) polymorph may convert to a more stable form during manufacturing or storage, altering the product's performance.
  • Regulatory Scrutiny: Health authorities like the FDA and ICH require exhaustive screening to identify and control the polymorphic form used in a drug product to ensure consistent quality and performance [1].

Troubleshooting Guide: Polymorphism Issues

Here are common problems and their evidence-based solutions, illustrated with a case study on Bifonazole.

Issue Root Cause Solution & Experimental Approach
Unexpected low melting enthalpy during reheating scans in DSC. Partial crystallization during analysis, not a new polymorph. Incomplete conversion from amorphous to crystalline state leads to lower measured melting energy [2]. Use a multi-step DSC protocol: (1) Melt the sample, (2) Quench-cool to create amorphous glass, (3) Reheat at controlled rate to observe cold-crystallization, (4) Immediately quench after crystallization peak, (5) Reheat to quantify final crystallinity [2].
Irreproducible thermal behavior (varying melting enthalpies) between experiments. Thermal history dependence. The crystallization behavior upon reheating is sensitive to previous heating/cooling rates and nucleation conditions [2]. Standardize thermal history by implementing a strict pre-heating protocol. Use Powder X-ray Diffraction (PXRD) to conclusively identify the crystalline structure and confirm the presence of a single polymorph, ruling out polymorphism as the cause [2].
Insufficient solubility & dissolution rate of the most stable polymorph. The thermodynamically most stable form often has the lowest solubility, limiting bioavailability, especially for BCS Class II drugs [1]. Co-crystal formation: Engineer a new crystalline form with a safe coformer (e.g., Benzoic Acid). This enhances solubility without chemical modification. One study showed a 13-fold increase in aqueous solubility for a Fluconazole co-crystal [3].

Detailed Experimental Protocol: Polymorph Screening & Characterization

The following workflow is essential for a thorough investigation. It is based on the rigorous methodology used to clarify the behavior of Bifonazole [2].

G cluster_dsc DSC Protocol Details cluster_pxrd PXRD Analysis Start Start: Polymorph Screening P1 Sample Preparation: Create amorphous phase via melt-quenching Start->P1 P2 Thermal Analysis (DSC) P1->P2 P3 Structural Analysis (PXRD) P2->P3 D1 Heating/Cooling/Reheating cycles at varying rates (e.g., 2.5 to 10 K/min) P2->D1 P4 Data Synthesis & Polymorph Identification P3->P4 X1 Compare diffractograms of: - As-received sample - Thermally recrystallized - Isothermally crystallized P3->X1 P5 Stability & Solubility Assessment P4->P5 D2 Isothermal holds at supercooled state (e.g., 363 K for 2 hours) D1->D2 D3 Analyze: Tg, cold-crystallization melting point, enthalpy D2->D3

1. Sample Preparation: Generating the Amorphous State

  • Objective: To create a starting point from which the drug can crystallize under different conditions, potentially revealing metastable polymorphs.
  • Method: Use a melt-quench technique. Seal the crystalline drug in a DSC pan, heat it past its melting point (Tm), and then rapidly cool (quench) it to an amorphous glassy state [2].

2. Differential Scanning Calorimetry (DSC) Analysis

  • Objective: To probe the rich crystallization behavior of the supercooled liquid and identify conditions that might lead to different solid forms.
  • Protocol:
    • Perform heating/cooling/reheating cycles at different scanning rates (e.g., 2.5 K/min and 10 K/min) to observe the dependence of cold-crystallization and melting on thermal history [2].
    • Conduct isothermal holds within the supercooled liquid state (e.g., at 363 K for 2 hours) to allow for crystal growth from the melt over time [2].
    • Key Parameters to Measure: Glass Transition Temperature (Tg), cold-crystallization temperature and enthalpy, melting temperature and enthalpy.

3. Structural Verification with Powder X-Ray Diffraction (PXRD)

  • Objective: To unambiguously determine the crystalline structure of the recrystallized material.
  • Protocol: Compare the PXRD diffractograms of [2]:
    • The original, as-received crystalline material.
    • The material crystallized during a DSC reheating scan.
    • The material crystallized during an isothermal hold.
  • Interpretation: Identical diffractograms confirm the same polymorph. Different patterns provide conclusive evidence of polymorphism.

Advanced Formulation Strategy: Co-crystallization

For a long-term solution to poor solubility, co-crystallization is a powerful approach, as demonstrated with Fluconazole.

G Start Start: Co-crystal Development S1 Select GRAS Coformer (e.g., Benzoic Acid) Start->S1 S2 Solvent Evaporation - Dissolve in solvent (e.g., methanol/water) - Sonicate & filter - Evaporate slowly at room temperature S1->S2 S3 Characterization - DSC: New thermal event - PXRD: Distinct pattern - FTIR: Molecular interactions S2->S3 S4 Performance Evaluation - Solubility & dissolution - Stability (hygroscopicity) - Mechanical properties S3->S4

Key Outcomes: A successful Fluconazole-Benzoic Acid co-crystal showed a 13-fold increase in aqueous solubility and improved mechanical properties and stability compared to the pure drug [3].

References

improving Becliconazole chemical stability

Author: Smolecule Technical Support Team. Date: February 2026

Key Stability Challenges and Mechanisms

Understanding how azole fungicides degrade is the first step in designing stable formulations. Research on climbazole, a related compound, provides useful insights.

Degradation Factor Key Findings & Mechanisms Experimental Context
Photodegradation [1] [2] Degrades rapidly under UV-254 nm light. Primary mechanisms involve direct photolysis and self-sensitized photolysis via Reactive Oxygen Species (ROS). Pathways include hydroxylative dechlorination, dechlorination, and de-pinacolone [1]. Aqueous solutions under UV-254 nm irradiation; pH 7.5; half-life of ~9.78 minutes [1] [2].
Aqueous Solubility & pH [3] Poor aqueous solubility is a common challenge for azole drugs, which can impact dissolution and bioavailability. Stability is often higher in acidic conditions [3]. Solubility measured in buffer solutions at pH 2.0 and 7.4 for a triazole derivative [3].

Formulation Strategies to Enhance Stability

The following table summarizes excipients proven to improve the stability and solubility of similar azole compounds.

Excipient Category Effective Agents Mechanism of Action & Notes
Cyclodextrins (CDs) [3] [4] [5] 6-O-Maltosyl-β-CD, 2-HP-β-CD, SBE-β-CD Forms water-soluble inclusion complexes, shielding the drug molecule within the hydrophobic cavity. 6-O-Maltosyl-β-CD and 2-HP-β-CD show high solubilizing capacity and lower toxicity [3].
Polymers [6] [3] Polyvinylpyrrolidone (PVP), Polyethylene Oxide (PEO), Hydroxypropylcellulose (HPC) Inhibits precipitation, enhances amorphous state dispersion (e.g., via hot-melt extrusion), and improves bioadhesion for sustained release [6] [3].
Surfactants [3] Pluronic F-127 Forms micelles that incorporate drug molecules into hydrophobic cores, improving solubility and potentially stabilizing against hydrolysis [3].

Experimental Protocols for Stability Testing

Here are detailed methodologies you can adapt to assess Becliconazole's stability under various conditions.

Photostability Assessment Workflow

This protocol evaluates the drug's susceptibility to light, based on studies of climbazole [1] [2].

G Start Start: Prepare Drug Solution A A. Set Up Light Sources • UV-254 nm lamp • Consider full spectrum (225-425 nm) Start->A B B. Prepare Samples • Use aqueous solutions (e.g., in ultrapure water) • Adjust pH as needed (e.g., 7.5) A->B C C. Add Radical Scavengers (Optional) • e.g., Isopropanol (for •OH) • Furfuryl alcohol (for ¹O₂) • To probe ROS involvement B->C D D. Irradiate and Sample • Expose solutions to UV light • Collect aliquots at timed intervals • Include dark controls C->D E E. Analyze Samples • HPLC to measure parent compound loss • LC-MS to identify degradation products • Calculate kinetics (pseudo-first-order) D->E F F. Evaluate Toxicity Change • Use bioassays (e.g., duckweed growth test) • Compare toxicity of initial vs. irradiated samples E->F

Solubility and Complexation Optimization

This method, adapted from studies on a triazole derivative and albendazole, determines the solubility enhancement using cyclodextrins [3] [5].

  • Phase Solubility Study: Prepare a series of solutions with increasing concentrations of cyclodextrin (e.g., 5-40% w/v) in buffers at relevant pH values (e.g., 2.0 and 7.4). Use an excess of the drug [3].
  • Agitation and Equilibrium: Agitate the mixtures for an extended period (e.g., 120 hours) at a constant temperature (e.g., 25°C) to reach equilibrium [5].
  • Sample Analysis: Neutralize acidic samples if needed, then centrifuge and filter. Analyze the filtrate using HPLC or UV spectrophotometry to determine the concentration of dissolved drug [3] [5].
  • Data Plotting: Plot the dissolved drug concentration versus CD concentration to generate a phase solubility diagram and determine the complexation efficiency [5].

Key Analytical Methods for Stability Testing

Employ these techniques to monitor stability and characterize the formulated product.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the intact drug and monitoring its degradation over time [1].
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying and characterizing unknown degradation products formed during stress studies [1].
  • X-Ray Diffraction (XRD): Used to determine the physical state of the drug within a formulation (e.g., after hot-melt extrusion). It confirms whether the drug is amorphous or crystalline, which impacts stability [6].
  • Thermogravimetric Analysis (TGA): Assesses the thermal stability of the drug and formulation by measuring weight loss as a function of temperature under controlled conditions [6].

Troubleshooting Common Scenarios

  • Problem: Rapid loss of potency in solution under light.
    • Solution: Protect formulations from light using amber packaging. Consider adding photostabilizers or using a nanoparticle delivery system that can scatter/absorb UV light [1] [2].
  • Problem: Drug precipitation in aqueous suspension or upon dilution.
    • Solution: Optimize the type and concentration of cyclodextrins (6-O-Maltosyl-β-CD is highly effective) or polymers (PVP) to enhance solubilization and inhibit crystallization [3].
  • Problem: Instability during high-temperature processing (e.g., HME).
    • Solution: Use TGA to identify the degradation temperature. Optimize HME processing parameters, such as lowering the extrusion temperature or adjusting the screw speed, to minimize thermal stress [6].

References

optimizing Becliconazole biofilm penetration

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Biofilm Penetration Barriers

Biofilm recalcitrance is a major challenge in treatment, but it's important to know that the extracellular matrix does not block all antibiotics equally. The penetration barrier is a selective filter.

The table below summarizes how penetration varies by antibiotic class and bacterial genus, based on research findings [1]:

Antibiotic Class Antibiotic Example Penetration through Biofilm Genera Studied
Glycopeptides Vancomycin Hindered Staphylococcus, E. coli
Phenicols Chloramphenicol Hindered Staphylococcus, E. coli
Fluoroquinolones Ciprofloxacin, Ofloxacin Not Hindered P. aeruginosa
β-lactams Piperacillin, Imipenem Not Hindered / Reduced P. aeruginosa
Aminoglycosides Tobramycin, Gentamicin Reduced / Delayed P. aeruginosa, Staphylococcus

This genus- and strain-specific variation means that strategies to improve Becliconazole's penetration must be tailored and tested against your specific target organisms [1] [2].

Strategies to Enhance Biofilm Penetration

Based on current research, here are promising strategies you can experiment with to improve this compound's efficacy against biofilms.

  • Use Combination Therapies: Pair this compound with adjuvants that disrupt the biofilm matrix. Effective agents include [3] [4]:

    • EDTA (Ethylenediaminetetraacetic acid): Chelating agent that can disrupt matrix integrity.
    • SDS (Sodium Dodecyl Sulphate): Detergent that can kill non-growing cells in the biofilm's inner layers.
    • N-acetylcysteine (NAC): Can inhibit the production of the exopolysaccharide (EPS) matrix.
    • Enzymes (e.g., DNase, dispersin B): Target specific components of the extracellular matrix.
  • Explore Nano-carriers: Develop nanoparticle-based delivery systems for this compound. Engineered polymeric nanoparticles can be designed to better penetrate the Gram-negative bacterial membrane and biofilm matrix, significantly boosting the effectiveness of the encapsulated drug [3] [5].

  • Incorporate Quorum Sensing Inhibitors: Use quorum quenching agents or natural plant extracts that interfere with microbial communication networks. This approach does not kill the bacteria but inhibits the regulation of pathogenesis and biofilm development, making the biofilm more susceptible to antimicrobials [4].

Experimental Workflow for Optimization

To systematically test and optimize this compound's penetration, you can adapt the following methodology. This workflow synthesizes robust approaches from general biofilm research for your specific application [6] [7]:

cluster_D Assessment Methods (Use ≥1) Start Start: Establish Baseline A A. Pre-culture Target Strain (Standardize medium, growth phase) Start->A B B. Grow Biofilm (Use optimal medium & duration) A->B C C. Treat with this compound (± Selected Adjuvants) B->C D D. Assess Outcome (Multiple methods below) C->D E E. Analyze & Iterate D->E D1 D1. Resazurin Assay (Measures metabolic activity) End Refined Protocol E->End D2 D2. CFU Enumeration (Counts viable cells) D3 D3. Crystal Violet Staining (Measures total biomass) D4 D4. Microscopy (Visualizes biofilm structure)

Protocol Details for Key Experiments

1. Biofilm Growth and Treatment

  • Pre-culture Standardization: Inoculate from a single colony and grow to mid-logarithmic phase (OD600 ~0.6-1.0) in a suitable rich broth. For more consistent results, consider washing and resuspending the cells in a defined biofilm-inducing medium like MSgg before setting up the biofilm experiment [7].
  • Optimal Biofilm Medium: Use Tryptic Soy Broth (TSB) supplemented with 1% glucose (TSG) to promote robust biofilm growth for many organisms [6].
  • Treatment Application: Apply this compound, alone and in combination with selected adjuvants, to pre-formed biofilms (e.g., 24-48 hours old).

2. Resazurin-Based Metabolic Assay for MBIC Determination This method determines the Minimal Biofilm Inhibitory Concentration (MBIC) by measuring metabolic activity [6].

  • Procedure:
    • After treatment, carefully wash the biofilm with PBS.
    • Add a solution of resazurin (4-8 μg/mL in PBS) to the wells.
    • Incubate in the dark (20-40 min at 25°C).
    • Measure fluorescence (Excitation ~530-560 nm, Emission ~590 nm).
  • Calculation: The MBIC is the lowest concentration of this compound that shows a significant reduction in fluorescence compared to the untreated control.

3. Colony Forming Unit (CFU) Enumeration for MBEC Determination This method determines the Minimal Biofilm Eradication Concentration (MBEC) by counting viable cells [6].

  • Procedure:
    • After treatment, wash the biofilm and suspend the cells by vigorous pipetting or scraping in PBS.
    • Perform serial 10-fold dilutions in PBS.
    • Drop-plate or spread-plate appropriate dilutions onto agar plates.
    • Incubate and count the colonies that form.
  • Calculation: The MBEC is the lowest concentration that results in a ≥99.9% reduction in viable cells (or no growth) compared to the initial inoculum. Note that the resazurin assay alone may not be sensitive enough for precise MBEC determination and should be complemented with CFU counts [6].

References

Becliconazole crystallization control methods

Author: Smolecule Technical Support Team. Date: February 2026

Optimization of Crystallization Conditions

The primary goal of optimization is to grow crystals with the highest degree of perfection, which is directly correlated with the quality of subsequent analytical data, such as X-ray diffraction [1].

Key Parameters for Systematic Optimization

Parameter Description Optimization Approach
Precipitant Concentration Agent causing solute supersaturation (e.g., PEG, salts) [1] Systematically vary concentration around initial "hit" condition; alters solvent thermodynamics and crystallization kinetics [1].
pH Acidity/alkalinity of crystallization solution [1] Incrementally adjust (e.g., 0.2-0.4 pH units) around initial successful condition; can dramatically affect molecule charge and solubility [1].
Temperature Controls reaction and crystallization kinetics [1] Test a range (e.g., 4°C, 20°C, 37°C); affects nucleation and crystal growth rates; can be interdependent with pH [1].
Ionic Strength Concentration of ions in solution [1] Vary salt concentration; modifies protein solubility and interaction specificity through "salting-in" or "salting-out" effects [1].
Additives Small molecules, ligands, or detergents [1] Introduce compounds that may enhance nucleation or crystal development by binding to specific sites on the target molecule [1].

The following workflow outlines a systematic approach to crystal optimization:

Start Initial Crystallization 'Hit' P1 Identify Initial Parameters (pH, Precipitant, Temp, etc.) Start->P1 P2 Formulate Optimization Matrix (Systematic variation of parameters) P1->P2 P3 Set Up Crystallization Trials P2->P3 P4 Evaluate Crystal Quality P3->P4 P4->P2 Further Refinement Needed P5 Select Best Condition P4->P5 Quality Improved End Obtain High-Quality Crystals P5->End

Troubleshooting Common Crystallization Problems

Here are solutions to frequently encountered issues in the crystallization lab.

Problem: Rapid Crystallization

  • Issue: Crystals form too quickly (immediately or within 1-2 minutes), leading to small crystals or micro-crystalline aggregates that incorporate impurities [2].
  • Solutions:
    • Add Solvent: Return the solution to the heat source and add more solvent (e.g., 1-2 mL per 100 mg of solid) to create a more dilute, less supersaturated solution [2].
    • Use a Smaller Flask: If the solvent pool is shallow (<1 cm), transfer to a smaller flask to reduce surface area and slow cooling [2].
    • Improve Insulation: Place the flask on an insulating material (paper towels, cork ring) and cover it with a watch glass to slow the cooling rate [2].

Problem: No Crystallization

  • Issue: No crystals form upon cooling.
  • Solutions (in order of attempt) [2]:
    • Scratching: Use a glass rod to scratch the inner surface of the flask to provide nucleation sites.
    • Seeding: Add a tiny seed crystal of the pure compound.
    • Rod Technique: Dip a glass rod into the solution, let the solvent evaporate to form a crystalline residue, and use the rod to introduce these micro-seeds.
    • Concentrate Solution: Return to heat and boil off a portion of the solvent to increase supersaturation.
    • Change Temperature: Use a lower-temperature cooling bath.

Problem: Poor Crystal Quality/Polymorphism

  • Issue: Crystals are thin plates, needles, or clusters, or they exist in an undesired polymorphic form.
  • Solutions:
    • Optimize Parameters: Follow the systematic optimization table and workflow above [1].
    • Use Ionic Liquids: Formulating an Active Pharmaceutical Ingredient (API) as an ionic liquid can fundamentally overcome polymorphism by creating a liquid salt form, thereby eliminating the crystalline state entirely [3] [4].
    • Employ Anti-Solvent Lyophilization: A non-aqueous lyophilization process can be used. The material is dissolved in a solvent, forced out of solution by adding a miscible non-solvent (anti-solvent), frozen, and then vacuum-dried. This can yield amorphous or specific crystalline forms that are easily reconstituted [5].

Problem: Low Yield

  • Issue: The mass of recovered crystals is poor (<20%).
  • Solutions [2]:
    • Concentrate Mother Liquor: Boil off solvent from the mother liquor (the filtrate) to obtain a "second crop" of crystals.
    • Avoid Excess Solvent: In future trials, use the minimum amount of hot solvent needed to dissolve the solid.

Advanced Formulation Strategies for Antifungals

For azole compounds like becliconazole, advanced formulation strategies can circumvent crystallization challenges entirely and improve properties.

  • Cyclodextrin Complexation: Formulating an antifungal azole with hydroxybutenyl cyclodextrin can significantly increase its aqueous solubility and bioavailability. The cyclodextrin molecule acts as a host, encapsulating the drug molecule in its hydrophobic interior, preventing it from crystallizing and keeping it in solution [6].
  • Ionic Liquid Compositions: Converting an API into a multi-functional ionic liquid composition is a innovative method to overcome polymorphism, control release rates, and improve solubility and delivery [3] [4].

References

Technical Support Center: Enhancing Becliconazole Skin and Nail Permeability

Author: Smolecule Technical Support Team. Date: February 2026

This technical support center provides researchers and drug development professionals with evidence-based strategies, detailed experimental protocols, and troubleshooting guides for improving the cutaneous and transungual delivery of Becliconazole, a research-stage antifungal agent. The content is structured to address specific experimental challenges through practical, data-driven solutions.

Permeation Enhancement Strategies

This section addresses the most common formulation approaches for overcoming the significant barrier properties of skin and nail tissues.

FAQ 1: What are the most effective chemical penetration enhancers (CPEs) for skin and nail formulations?

The optimal selection of CPEs depends on your target tissue (skin vs. nail) and the physicochemical properties of this compound. The following table summarizes high-potency candidates based on recent research.

Table 1: Chemical Penetration Enhancers for Skin and Nail Formulations

Enhancer Category Specific Agents Mechanism of Action Target Tissue Key Research Findings
Organic Sulfoxides Dimethyl Sulfoxide (DMSO) Lipid bilayer disruption, keratin denaturation Skin In combination with fatty acids (e.g., Oleic Acid), shown to significantly improve drug flux; synergistic effects observed [1].
Fatty Acids Oleic Acid Fluidization of lipid bilayers, creation of permeable pathways Skin Effective in combination with DMSO; disrupts stratum corneum structure to enhance permeation [1].
Azone-related Compounds 1-dodecyl azacycloheptan-2-one (Azone) Fluidization of intercellular lipid domains Skin Patents demonstrate efficacy in transdermal formulations when combined with organic sulfoxides [1].
Surfactant Combinations Sodium laurel ether sulfate + 1-phenyl piperazine High penetration enhancement with low irritation potential Skin A rare, potent mixture identified via high-throughput screening; reported to enhance hydrophilic macromolecule permeability by >50-fold [2].
Nanoparticle Systems Lipid-based Nanocarriers (NLCs, SLNs, Liposomes) Enhanced drug solubility, sustained release, and targeted delivery to the nail matrix Nail Interact with nail matrix via hydrophobic/Van der Waal forces; soften keratin barrier, improve drug uptake and retention [3].
FAQ 2: How can lipid-based nanocarriers improve this compound delivery to nails?

The dense, keratinized structure of the nail plate is a major barrier. Lipid-based nanoformulations represent a cutting-edge strategy to overcome this [3].

  • Mechanism of Action: These carriers, including Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs), are biocompatible and interact with the nail matrix through hydrophobic and van der Waals interactions. This allows for deeper drug permeation and longer retention at the site of infection.
  • Key Advantages:
    • Enhanced Permeation: They can modify the nail structure itself, increasing hydration and softening the keratin barrier.
    • Sustained Release: They regulate drug release, preventing initial degradation and enabling prolonged therapeutic action.
    • Targeted Delivery: They facilitate targeted drug transport to the nail bed and matrix, improving efficacy while potentially lowering required doses and reducing systemic exposure [3].

Experimental Protocols & Workflows

This section provides detailed, actionable methodologies for critical experiments in permeability enhancement.

Protocol 1: High-Throughput Screening of CPE Combinations

This protocol is adapted from patented methods for identifying rare, potent enhancer mixtures with low irritation potential [2].

Objective: To rapidly screen a large library of CPE formulations for their ability to enhance this compound permeability. Key Principle: The INSIGHT (In Vitro Skin Impedance Guided High Throughput) system uses impedance measurements as a correlate of permeability enhancement.

Workflow Overview: The following diagram illustrates the high-throughput screening process for identifying optimal penetration enhancer combinations.

G start Start: Create CPE Library screen Screen with INSIGHT (Measure Skin Impedance) start->screen identify Identify 'Hot Spots' (High Enhancement) screen->identify irrit_test Perform Irritation Assays (e.g., Redness, Cytokine Release) identify->irrit_test low_irrit Formulations with Low Irritation? irrit_test->low_irrit low_irrit->screen No formulate Formulate this compound with Top CPEs low_irrit->formulate Yes transport_test In Vitro Transport Test (Diffusion Cell Assay) formulate->transport_test in_vivo Confirm In Vivo in Animal Model transport_test->in_vivo

Detailed Steps:

  • Library Creation: Prepare a combinatorial library of CPE formulations by dissolving or dispersing CPEs in varying concentrations and ratios in a suitable vehicle.
  • INSIGHT Screening: Apply CPE formulations to ex vivo skin models (e.g., porcine or human epidermis) in a high-throughput format. Use the INSIGHT system to measure skin impedance. "Hot spots" are defined as specific CPE combinations that cause a pronounced drop in impedance, indicating high barrier disruption [2].
  • Irritation Potential Assessment: Subject the "hot spot" CPE combinations to in vitro irritation assays. These can include:
    • Cell-based assays: Measuring cytokine release from keratinocytes.
    • Skin equivalent models: Assessing tissue viability and damage.
    • The goal is to identify combinations that show high enhancement but low irritation potential [2].
  • Formulate and Test: Incorporate this compound into the top-performing, low-irritation CPE combinations.
  • In Vitro Transport Validation: Use Franz-type diffusion cells to quantitatively measure the flux of this compound through the skin or nail model. This confirms the ability to deliver a therapeutically relevant dose.
  • In Vivo Confirmation: Finally, conduct animal studies to confirm the ability of the lead formulation to achieve therapeutic levels of this compound in the target tissues (skin, nail) and systemic circulation [2].
Protocol 2: Evaluating Transungual Permeation In Vitro

Objective: To measure the ability of a this compound formulation to penetrate and diffuse through the human nail plate.

Materials:

  • Franz-type vertical diffusion cells
  • Human nail clippings or sections (hydrated in PBS for >12 hours prior to use)
  • Test formulations (this compound in various CPEs or nanocarriers)
  • Receptor medium (e.g., PBS with preservatives, adjusted to sink condition pH)
  • HPLC system for analyzing this compound concentration

Method:

  • Membrane Preparation: Mount a hydrated human nail plate between the donor and receptor compartments of the diffusion cell, with the dorsal side facing the donor compartment. Ensure the seal is leak-proof.
  • Receptor Phase: Fill the receptor chamber with degassed receptor medium and maintain at 32°C with constant stirring to mimic in vivo conditions.
  • Application: Apply a finite dose of the this compound test formulation to the dorsal surface of the nail in the donor compartment.
  • Sampling: At predetermined time intervals (e.g., 3, 6, 9, 12, 24, 48 hours), withdraw aliquots from the receptor compartment and replace with fresh medium.
  • Analysis: Quantify the amount of this compound in each sample using a validated HPLC-UV or LC-MS/MS method.
  • Data Analysis:
    • Calculate the cumulative amount of drug permeated per unit area (Q, μg/cm²).
    • Plot Q versus time. The slope of the linear portion gives the steady-state flux (Jss, μg/cm²/h).
    • The lag time (Tlag) can be determined from the x-intercept of this linear region.

Troubleshooting Common Experimental Problems

This section helps diagnose and resolve frequently encountered issues in permeability studies.

Problem 1: Consistently Low this compound Flux in Skin Permeation Studies

Table 2: Troubleshooting Low Skin Permeation

Problem Root Cause Suggested Solution Underlying Principle
Ineffective CPE Switch to or add a synergistic CPE combination from Table 1 (e.g., DMSO + Oleic Acid). Avoid single-enhancer systems [1]. Single CPEs often cause insufficient barrier disruption. Combinations act synergistically on different structural components of the stratum corneum.
Saturation Solubility Ensure this compound is fully dissolved in the donor formulation. Use co-solvents or complexing agents to increase thermodynamic activity. Flux is proportional to the drug's thermodynamic activity. A supersaturated state can drive higher permeation.
ABCB1 Efflux Co-formulate with known ABCB1 inhibitors (e.g., certain surfactants) or check literature for this compound's susceptibility to this efflux pump [4]. ABCB1 (P-glycoprotein) is expressed in skin and actively pumps some drugs out, reducing net absorption [4].
Problem 2: Poor Nail Penetration and Ineffective Antifungal Activity
  • Root Cause: The nail plate is a dense, cross-linked keratin network with low permeability, especially for drugs with unfavorable molecular size or lipophilicity [3].
  • Solutions:
    • Use Keratinolytic Agents: Incorporate low concentrations of urea or thioglycolate to gently disrupt disulfide bonds in keratin, increasing porosity.
    • Adopt Lipid Nanocarriers: As detailed in FAQ 2, formulate this compound into NLCs or SLNs. Their small size and lipid composition promote interaction with and penetration through the nail plate [3].
    • Ensure Adequate Hydration: The nail acts as a hydrophilic gel membrane. Pre-hydrating the nail specimen (or in a clinical setting, advising patients to hydrate nails before application) can significantly enhance permeation [3].
    • Consider Physical Methods: For severe cases in a clinical setting, explore the use of ablative fractional laser to create microchannels in the nail plate, dramatically enhancing topical drug delivery.
Problem 3: Skin Irritation from Formulation
  • Root Cause: Potent CPEs often disrupt not only the stratum corneum lipids but also the membranes of viable epidermal cells, triggering an inflammatory response [2].
  • Solution:
    • Re-screen CPEs: Go back to the high-throughput screening protocol (Protocol 1) and prioritize CPE combinations identified as "hot spots" that also passed the in vitro irritation assays [2].
    • Optimize Concentration: Reduce the concentration of the irritating CPE to the minimum effective level. A slight reduction can sometimes drastically lower irritation without a proportional loss in efficacy.
    • Incorporate Soothing Agents: Add anti-inflammatory or skin-protecting excipients like allantoin or bisabolol to the final formulation to mitigate irritation.

References

troubleshooting Becliconazole in vitro assay variability

Author: Smolecule Technical Support Team. Date: February 2026

Understanding AFST Methods & Key Variables

The core methodology for AFST is broth microdilution, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) [1]. The table below outlines critical variables that must be tightly controlled to ensure reproducible results.

Variable Impact on Assay Variability Troubleshooting Action
Culture Medium Growth kinetics and MIC (Minimum Inhibitory Concentration) can differ significantly between media (e.g., RPMI vs. YNB) [2]. Standardize the medium. For nonfermentative yeasts, Yeast Nitrogen Base (YNB) may improve growth and MIC determination [2].
Inoculum Size A higher inoculum (e.g., 10^5 CFU/ml) can improve growth for some yeasts, while standard sizes (10^3 CFU/ml) are used for others [1] [2]. Verify and standardize inoculum density using a method like spectrophotometry.
Incubation Temperature & Time Growth rates vary by species; suboptimal conditions lead to poor growth and difficult endpoint reading [2]. Optimize for your target organism (e.g., 30°C or 35°C for 48-72 hours) [2].
Glucose Concentration Varies between CLSI (0.2%) and EUCAST (2%) protocols, potentially affecting endpoints for some drugs [1] [2]. Adhere strictly to one standardized protocol (CLSI or EUCAST).
Agitation (Shaking) Static incubation is standard, but shaking can significantly improve the growth of nonfermentative yeasts, making MIC endpoints clearer [2]. For slow-growing organisms, test and consider incorporating shaking.
Endpoint Determination Visual (subjective) vs. spectrophotometric (objective) reading can lead to different MIC calls, especially with "trailing growth" [1]. Use a spectrophotometric reader where possible for objectivity [1].

A Guide to Systematic Troubleshooting

When you encounter high variability, follow this logical workflow to diagnose the issue.

G Start Start: High Assay Variability PreAnalytical Pre-Analytical Phase Check Start->PreAnalytical Sub_Inoculum Inoculum Prep & Size PreAnalytical->Sub_Inoculum Sub_Medium Culture Medium & Storage PreAnalytical->Sub_Medium Analytical Analytical Phase Check Sub_Incubation Incubation Conditions Analytical->Sub_Incubation Sub_Reading Endpoint Reading Method Analytical->Sub_Reading PostAnalytical Post-Analytical Phase Check Sub_Data Data Interpretation PostAnalytical->Sub_Data Result Improved Assay Precision Sub_Inoculum->Analytical Sub_Medium->Analytical Sub_Incubation->PostAnalytical Sub_Reading->PostAnalytical Sub_Data->Result

Frequently Asked Questions (FAQs)

Q1: Over 60% of our lab's errors seem to occur before testing even begins. What are the most critical pre-analytical steps? A1: Pre-analytical errors are indeed the most common [3]. Your focus should be on:

  • Inoculum Preparation: The size and viability of the fungal inoculum are paramount. Even slight deviations can cause MICs to vary by one or more two-fold dilutions. Always use a standardized method (e.g., spectrophotometry) to prepare the inoculum and confirm viability counts periodically [1] [2].
  • Reagent Quality and Storage: Ensure all media components and drug stocks are prepared with high-purity water and reagents. Store frozen microdilution plates appropriately and monitor freezer temperatures to prevent degradation [1].

Q2: Our MIC endpoints for Becliconazole against mold isolates are often unclear. How can we improve this? A2: Mold testing is inherently more complex [1]. Consider these steps:

  • Adopt a More Sensitive Detection Method: For molds, growth-based readouts (like optical density) can be unreliable. Switching to an assay that detects a marker like adenylate kinase (AK) release can more sensitively indicate cell lysis, potentially providing a clearer signal for cell wall-active compounds [4].
  • Optimize Growth Conditions: As with yeasts, ensure your incubation time and temperature are optimal for the specific mold. Verify that your conidial preparation supports adequate sporulation [1].

Q3: How should we handle trailing growth when reading azole MICs? A3: Trailing growth, a common phenomenon with azoles, can make visual endpoint determination challenging and lead to misclassification of a susceptible isolate as resistant [1].

  • Use Spectrophotometric Reading: The EUCAST method uses a spectrophotometer to define the endpoint as a ≥50% reduction in growth, which helps objectively negate the effect of trailing [1].
  • Follow Standards Strictly: If using visual reading, adhere strictly to the CLSI guideline, which defines the MIC as the lowest concentration that causes a ≥50% reduction in growth compared to the drug-free control. Do not read the well with the lowest concentration that shows complete inhibition if there is growth in higher concentrations [1].

References

Frequently Asked Questions: Azole Degradation Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common challenges you might encounter when analyzing azole fungicide degradation products.

  • FAQ 1: Why is my azole compound not degrading in the activated sludge system?

    • Potential Cause: The molecular structure of the azole compound may confer high persistence. For instance, triazole fungicides like fluconazole are often more resistant to microbial degradation compared to imidazole fungicides like climbazole [1].
    • Troubleshooting Steps:
      • Review Physicochemical Properties: Check the compound's inherent stability. Persistent compounds may require specialized microbial consortia for breakdown.
      • Acclimate Your Sludge: Pre-expose the activated sludge to the target compound or structurally similar analogs to enrich for degrading microorganisms [1].
      • Consider Advanced Processes: For highly stable compounds, investigate advanced oxidation processes (AOPs) like photocatalysis as a pre-treatment step [2].
  • FAQ 2: How can I identify unknown degradation products in my samples?

    • Potential Cause: The transformation products are not in your mass spectrometry library and require advanced identification strategies.
    • Troubleshooting Steps:
      • Use High-Resolution Mass Spectrometry (HRMS): Employ LC-HRMS or UPLC-MS/MS for accurate mass measurements, which allows for tentative identification of unknown compounds via suspect and non-target screening [1] [2].
      • Apply Prediction Software: Utilize pathway prediction systems (e.g., EAWAG-BBD/PPS) and metabolite prediction tools to generate hypotheses about possible transformation products and their structures [1].
      • Synthesize Reference Standards: For key degradation products, confirm their structure by synthesizing reference standards, as done for a miconazole-BHT adduct [3] [4].
  • FAQ 3: My drug substance is forming a novel impurity in the formulation. What could be happening?

    • Potential Cause: The active ingredient could be reacting with excipients in the formulation matrix. A documented example is the oxidatively induced coupling of miconazole with the antioxidant butylated hydroxytoluene (BHT) in a petrolatum-based ointment [3] [4].
    • Troubleshooting Steps:
      • Analyze All Components: Subject the individual formulation components to stress testing both separately and in combination to identify the reaction partners.
      • Investigate the Pathway: The reaction may proceed through a quinone methide intermediate from BHT. Use HPLC-ESI-MS to characterize the adduct [3].
      • Reformulate: If a problematic adduct is identified, consider replacing the reactive excipient (e.g., BHT) with a more compatible alternative.

Experimental Protocols for Degradation Product Analysis

The following tables summarize key experimental conditions from studies on similar azoles that can be adapted for becliconazole analysis.

Table 1: Analytical Methods for Azole Antifungals and Degradation Products

Compound / Study Focus Analytical Technique Chromatographic Conditions Detection / MS Conditions

| Posaconazole Bulk Assay [5] | HPLC-UV | Column: C8 Mobile Phase: Methanol-Water (75:25, v/v) Flow Rate: 1.0 mL/min Injection Volume: 20 μL | UV at 260 nm | | Bifonazole Photodegradation [2] | UPLC-MS/MS | UPLC separation coupled to tandem mass spectrometry | MS/MS data used for structural identification of fragments | | Miconazole-BHT Adduct [3] | HPLC-ESI-MS | HPLC separation prior to mass spectrometry | Electrospray Ionization (ESI) Mass Spectrometry |

Table 2: Summary of Documented Azole Degradation Pathways

Azole Compound Stress Condition Primary Degradation Pathways / Products Identified
Climbazole [1] Aerobic Activated Sludge Azole ring loss; Hydroxylation at active moiety
Fluconazole [1] Aerobic Activated Sludge Highly persistent; Minor hydroxylation and breakdown
Bifonazole [2] Photocatalysis (UVA + TiO₂/ZnO) Hydroxylation; Cleavage of the imidazole moiety
Miconazole Nitrate [3] [4] Oxidative (in formulation with BHT) Coupling with BHT via a quinone methide intermediate

Workflow for Degradation Product Identification

The following diagram illustrates a generalized workflow for identifying and characterizing degradation products, synthesizing methodologies from the search results.

Start Start: Sample Preparation A Stress Treatment (e.g., Sludge, Light, Oxidation) Start->A B Sample Extraction and Pre-concentration A->B C Chromatographic Separation (HPLC/UPLC) B->C D Detection & Analysis C->D E1 High-Resolution Mass Spectrometry (HRMS) for accurate mass D->E1 E2 Tandem MS (MS/MS) for fragmentation patterns D->E2 F Data Processing & Interpretation E1->F E2->F G1 Use of Prediction Software (EAWAG-BBD, Metabolite Predict) F->G1 G2 Comparison with Synthesized Standards F->G2 H Proposed Structure and Degradation Pathway G1->H G2->H End Final Report H->End

Proactive Formulation Stability Considerations

To prevent stability issues during drug development:

  • Excipient Compatibility: Conduct rigorous excipient compatibility studies under various stress conditions (heat, light, humidity) early in the formulation process. This can reveal interactions, such as the one between miconazole and BHT, before stability studies [3].
  • Forces Degradation Studies: Perform forced degradation studies on the pure drug substance to understand its intrinsic stability and to validate the stability-indicating power of your analytical methods [5].
  • Stability-Indicating Methods: Ensure your analytical method, like the one developed for posaconazole, can separate the active ingredient from all its degradation products, proving its specificity and reliability for stability testing [5].

References

Frequently Asked Questions: Antifungal Formulation Support

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common formulation challenges, based on strategies used for other poorly soluble azole antifungals.

Q1: What are the most effective excipients for enhancing the solubility of a poorly soluble antifungal compound like Becliconazole?

Solubility enhancement is often achieved using cyclodextrins, surfactants, and polymers. The table below summarizes effective excipients and their performance for S-119, a structural analog of fluconazole [1].

Excipient Category Specific Excipient Reported Performance (for S-119)
Cyclodextrins 6-O-Maltosyl-β-CD One of the most effective solubilizing agents [1].
2-Hydroxypropyl-β-CD (HP-β-CD) Promising solubilizer with high applicability [1].
Surfactants Pluronic F-127 Better solubilization capacity than Brij S20 in buffer pH 7.4 [1].
Brij S20 Shows solubilization capacity [1].
Biopolymers Polyvinylpyrrolidone (PVP) Shows the greatest increase in solubility at concentrations above 4% w/v [1].
Polyethylene Glycols (PEGs) Increases solubility [1].

Q2: How can I evaluate if my formulation will maintain good permeability after adding solubility-enhancing agents?

A key experiment is an in vitro permeability study. Solubilizing agents can sometimes reduce a drug's permeability by trapping it in micelles or complexes [1].

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) This assay uses a synthetic membrane to simulate passive drug absorption.

  • Membrane Preparation: Use a commercial PermeaPad barrier or create a lipid-infused artificial membrane.
  • Solution Preparation: Prepare your drug (e.g., this compound) in a suitable buffer (e.g., pH 7.4). Test this solution both with and without your chosen solubilizing excipients (e.g., 1.5% w/v cyclodextrin) [1].
  • Assay Run: Place the donor solution on one side of the membrane and a buffer receptor solution on the other. Maintain the system at a constant temperature (e.g., 25°C) with agitation.
  • Sample and Analyze: At regular time intervals, take samples from the receptor solution and analyze the drug concentration using HPLC or UV-Vis spectroscopy.
  • Data Calculation: Calculate the apparent permeability coefficient (Papp). A significant decrease in Papp in the presence of excipients indicates they may be impacting permeability. Researchers have observed that a highly permeable substance can be reclassified to a low-medium permeability class upon the addition of cyclodextrins [1].

Q3: What advanced formulation strategies can I use beyond simple solubilizing agents?

For challenging compounds, nanocarrier systems have shown great success. The following diagram illustrates the development workflow for a luliconazole nanoemulsion, a strategy that could be adapted for this compound [2].

G Start Start: Define Formulation Goal A Solubility Screening Start->A B Construct Pseudoternary Phase Diagrams A->B C Optimize via CCD-RSM B->C D Prepare & Characterize NE C->D E In Vitro Release Study D->E F In Vitro Antifungal Activity E->F G In Vivo Irration & PK F->G End Final Optimized Formulation G->End

Detailed Experimental Protocols:

  • Solubility Screening [2]: Add an excess of this compound to various oils (e.g., Capryol 90, oleic acid), surfactants (e.g., Cremophor RH40, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400). Shake the mixtures for 72 hours at a constant temperature (e.g., 37°C). Centrifuge the samples and analyze the supernatant to determine the saturated concentration of the drug in each component.
  • Formulation Optimization using CCD-RSM [2]: Once key components are identified, use a Central Composite Design (CCD) to systematically vary their ratios. Use Response Surface Methodology (RSM) to analyze the impact of these variables on critical quality attributes like droplet size and drug release, leading to an optimally designed formulation.

Important Disclaimer on this compound Information

Please note the following crucial points regarding the provided information:

  • No Direct Data: The quantitative data and specific recommendations above are derived from studies on S-119 [1] and Luliconazole [3] [4] [2]. The effectiveness of these excipients and protocols for This compound must be experimentally verified in your lab.
  • Strategy is Transferable: The overall scientific strategy—using cyclodextrins/surfactants for solubility, checking for permeability inhibition, and employing nano-formulations for difficult compounds—is a universal and valid approach for poorly water-soluble drugs like this compound.

References

Becliconazole vs terbinafine efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Fundamental Difference

Although both drugs ultimately disrupt the fungal cell membrane, they target different enzymes in the ergosterol biosynthesis pathway, leading to distinct outcomes.

The table below summarizes the core mechanistic differences.

Feature Luliconazole (Imidazole) Terbinafine (Allylamine)
Drug Class Imidazole [1] Allylamine [1] [2]
Molecular Target 14α-lanosterol demethylase [1] [3] Squalene epoxidase [1] [2]
Primary Effect Accumulation of toxic 14α-methyl sterols; inhibition of phospholipid/triglyceride synthesis [1] [3] Accumulation of toxic squalene; depletion of ergosterol [1]
Spectrum of Activity Broad-spectrum (dermatophytes, Candida, Malassezia) [1] [3] Primarily dermatophytes (fungicidal); fungistatic against Candida and Malassezia [1]

The following diagram illustrates these distinct pathways and sites of inhibition.

G Squalene Squalene SqualeneEpoxide SqualeneEpoxide Squalene->SqualeneEpoxide  Squalene Epoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol  Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol  14α-demethylase   Terbinafine Terbinafine (Allylamine) Terbinafine->Squalene  Inhibits Luliconazole Luliconazole (Imidazole) Luliconazole->Lanosterol  Inhibits

Efficacy and Experimental Data Comparison

Pre-clinical and clinical studies show that both agents are highly effective, with nuances in potency and application.

In Vitro Antifungal Susceptibility

The Minimum Inhibitory Concentration (MIC) is a key metric for evaluating drug potency in a laboratory setting. Lower MIC values indicate greater potency.

Pathogen Luliconazole MIC (μg/mL) [1] [3] Terbinafine MIC (μg/mL) [4] [1] [3]
Trichophyton rubrum ≤0.00012 – 0.004 0.002 – >0.25
Trichophyton mentagrophytes 0.00024 – 0.002 0.001 – 0.06
Candida albicans 0.031 – 0.25 2 – >64

Summary of Findings:

  • Against Dermatophytes: Both agents show very low MICs, indicating high potency. One recent study reported a geometric mean MIC for luliconazole at 0.002 μg/ml and for terbinafine at 0.004 μg/ml against T. mentagrophytes [4]. Luliconazole demonstrates a consistently potent profile against a broad range of dermatophytes [1] [3].
  • Against Candida: Luliconazole exhibits significantly greater in vitro activity against C. albicans compared to terbinafine [1] [3].
In Vivo and Clinical Efficacy

The following data summarizes outcomes from animal models and human clinical trials.

Model / Indication Luliconazole Efficacy Terbinafine Efficacy

| Guinea Pig Model (T. mentagrophytes) | Superior clinical efficacy vs. lanoconazole; similar to terbinafine [5]. | Highest clinical percent efficacy; similar to luliconazole [5]. | | Human: Tinea Corporis/Cruris (Treatment Duration) | 1-week application of 1% cream effective [1] [3]. | N/A (Standard duration is typically 1-4 weeks) | | Human: Tinea Pedis (Treatment Duration) | 2-week application of 1% cream effective [1] [3]. | N/A (Standard duration is typically 1-4 weeks) | | Human: Onychomycosis | Phase I/IIa study showed promise; further trials underway [1]. | The oral gold standard; topical 10% solution effective for mild-moderate cases [2] [6]. |

Summary of Findings:

  • Topical Therapy: Luliconazole 1% cream demonstrates high efficacy with a shorter treatment duration (1 week for tinea corporis/cruris, 2 weeks for tinea pedis) compared to conventional therapies [1] [3]. A 2021 clinical study concluded that luliconazole could be an alternative topical therapy, especially against dermatomycoses caused by T. mentagrophytes [4].
  • Onychomycosis: Oral terbinafine remains the systemic treatment of choice [6]. However, a novel topical 10% terbinafine formulation (MOB015B) shows high nail penetration and efficacy with minimal systemic absorption, providing a safer option for many patients [2].

Key Experimental Protocols

To interpret the data above, it is essential to understand the methods used to generate it.

Broth Microdilution for MIC Determination [7]

This is a reference method for antifungal susceptibility testing.

  • Preparation: A standard inoculum of the test fungus is prepared in a liquid broth.
  • Dilution: The antifungal agent is serially diluted in a microtiter plate to create a concentration gradient.
  • Inoculation: Each well is inoculated with the standardized fungal suspension.
  • Incubation: The plate is incubated at a defined temperature (e.g., 28-35°C) for a specified period (e.g., 3-7 days for dermatophytes).
  • Reading: The MIC is identified as the lowest drug concentration that visually prevents any discernible fungal growth.
Guinea Pig Dermatophytosis Model [5]

This in vivo model assesses topical efficacy in a living system.

  • Infection: A patch of skin on the guinea pig is shaved and abraded. The area is inoculated with a suspension of Trichophyton mentagrophytes.
  • Treatment: After infection is established (e.g., 3 days post-infection), the topical antifungal or vehicle is applied once daily for a set period (e.g., 7 days).
  • Evaluation:
    • Clinical: Lesions are scored based on erythema, scaling, and crusting.
    • Mycological: Skin/hair samples are cultured to determine if the fungus has been eradicated.
    • Microscopic: Scanning Electron Microscopy (SEM) can be used to visually inspect hair shafts for fungal elements and debris.

Safety and Tolerability Profile

The safety profile differs significantly based on the route of administration.

  • Topical Formulations: Both topical luliconazole and topical terbinafine are well-tolerated. Adverse events are typically mild and limited to the application site, such as mild irritation, erythema, or contact dermatitis [1] [2] [3]. A maximal-use study of topical terbinafine 10% solution reported no application site reactions and very low systemic absorption [2].

  • Oral Formulations (Terbinafine): Systemic administration carries a more significant risk profile [8] [6].

    • Common: Gastrointestinal symptoms, headache, and taste disturbances (usually reversible).
    • Serious but Rare: Hepatotoxicity (including liver failure), serious skin reactions (e.g., Stevens-Johnson syndrome), and hematologic effects.

Conclusion and Research Outlook

For researchers and drug development professionals, the choice between these agents in a model or clinical trial design depends on the specific goals.

  • Luliconazole represents an advance in topical therapy, characterized by its potent broad-spectrum activity, fungicidal properties against dermatophytes, and ability to achieve high cure rates with shorter treatment durations, which may improve patient compliance [4] [1] [3]. It is a compelling candidate for topical formulation development.

  • Terbinafine remains the gold standard for systemic treatment of dermatophyte infections, valued for its fungicidal action and excellent tissue penetration [6]. Research continues to improve its topical efficacy through novel delivery systems like nanostructured lipid carriers (NLCs), which show promise for enhancing nail penetration and efficacy [9].

References

Becliconazole vs azole antifungals spectrum comparison

Author: Smolecule Technical Support Team. Date: February 2026

Becliconazole Profile and Data Limitation

The table below summarizes the available information on this compound, which is insufficient for a full spectrum comparison.

Attribute This compound
Drug Type Small molecule [1]
Mechanism of Action Fungal CYP51A1 (Erg11) inhibitor [1]
Highest Development Phase Preclinical (as of October 2025) [1]
Active Indications Mycoses, Skin Diseases (Preclinical investigation) [1]
Spectrum of Activity Not publicly available
Quantitative Efficacy Data (e.g., MIC) Not publicly available

This compound is described as an inhibitor of fungal CYP51A1, also known as Erg11 or lanosterol 14-α-demethylase [1]. This enzyme is the established molecular target for all azole antifungals, and its inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane [2] [3]. No specific details on its potency, spectrum breadth, or activity against resistant strains have been released.

Established Azole Antifungals for Context

For reference, the table below outlines the approved indications and key characteristics of established azole antifungals, which are commonly used as benchmarks in research and development.

Drug Name Key FDA-Approved Indications Notable Characteristics
Fluconazole Candidiasis, cryptococcal meningitis, prophylaxis [2] Good safety profile, excellent CSF penetration [2]
Itraconazole Blastomycosis, histoplasmosis, aspergillosis, onychomycosis [2] Broad-spectrum activity, absorption enhanced by new SUBA formulation [2]
Voriconazole Invasive aspergillosis, candidemia [2] Expanded mold coverage, requires therapeutic drug monitoring [2]
Posaconazole Prophylaxis in immunocompromised, invasive aspergillosis [2] Broadest spectrum azole, also used for salvage therapy [2]
Isavuconazole Invasive aspergillosis and mucormycosis [2] Broad-spectrum, available in IV and oral formulations [2]
Oteseconazole Recurrent vulvovaginal candidiasis (RVVC) [2] Tetrazole structure; designed for high selectivity and reduced drug interactions [2] [4]

A Framework for Comparative Analysis

Since direct data is unavailable, I can outline the standard experimental protocols and resistance mechanisms you would use to generate a comparative guide once the data is obtainable.

Key Experiments for Spectrum Comparison

To objectively compare this compound with other azoles, you would need data from the following core experiments:

  • Minimum Inhibitory Concentration (MIC) Determination

    • Protocol: Follow the standardized broth microdilution methods set by the Clinical and Laboratory Standards Institute (CLSI - M27, M38) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) [4] [3].
    • Application: This assay tests the compounds against a wide panel of clinically relevant and quality-controlled fungal strains. The resulting MIC values (e.g., MIC₅₀, MIC₉₀) allow for direct quantitative comparison of antifungal potency across different species and strains.
  • In Vitro Efficacy in Biofilm Models

    • Protocol: Use assays like the XTT reduction assay to measure metabolic activity of fungal cells within a biofilm. Treat pre-formed biofilms with serial dilutions of the antifungal agents [3].
    • Application: This tests the compound's effectiveness against biofilm-associated infections, which are often highly resistant to antifungal therapy.
  • In Vivo Animal Model Studies

    • Protocol: Utilize murine models of disseminated candidiasis, pulmonary aspergillosis, or other target infections. Animals are infected with a standardized inoculum and then treated with the drug candidate. Outcomes are measured by comparing fungal burden in organs (e.g., kidneys, brain) and survival rates between treatment groups [3].
    • Application: This provides critical data on efficacy in a live host, incorporating pharmacokinetic and pharmacodynamic (PK/PD) parameters.
Mechanisms of Azole Action and Resistance

All azoles share a core mechanism, but resistance can arise through several pathways, which are crucial to investigate for any new drug candidate. The following diagram illustrates the mechanism of action of azole antifungals and the primary pathways through which resistance can develop.

azole_resistance Azole Azole Erg11 Erg11/CYP51A1 (Lanosterol 14-α-demethylase) Azole->Erg11 Binds & Inhibits Ergosterol Ergosterol Erg11->Ergosterol Lanosterol Lanosterol Lanosterol->Erg11 Normal Conversion CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Resistance1 Target Alteration (ERG11/CYP51 mutations) Resistance1->Erg11 Resistance2 Overexpression (ERG11/CYP51 or UPC2 mutation) Resistance2->Erg11 Resistance3 Enhanced Drug Efflux (CDR1, CDR2, MDR1 pumps) Resistance3->Azole

The primary molecular mechanisms behind azole resistance, which should be tested for any new azole, include [4] [3]:

  • Target Site Mutations: Amino acid substitutions in Erg11 (e.g., in C. albicans and C. auris) or Cyp51A (e.g., TR34/L98H in A. fumigatus) can reduce the drug's binding affinity [3].
  • Target Site Overexpression: Gain-of-function mutations in transcription factors like UPC2 can lead to increased expression of the ERG11 gene, requiring more drug to achieve inhibition [3].
  • Efflux Pump Upregulation: Increased expression of membrane transport proteins, such as Cdr1, Cdr2 (ATP-binding cassette transporters) or Mdr1 (major facilitator superfamily), can actively pump the drug out of the cell, reducing its intracellular concentration [4] [3].

Suggestions for Further Research

Given the current data limitations, here are practical steps you can take to advance your project:

  • Monitor Patent and Conference Activity: The most detailed early-stage data for preclinical compounds is often found in patent applications (the R&D status for this compound was listed on a patent intelligence platform [1]) and presentations at scientific conferences.
  • Contact the Developing Organization: If the organization developing this compound is named in the available records, consider reaching out to them directly for collaboration or pre-publication data sharing.
  • Focus on Established Azoles: In the interim, you can create a comprehensive guide comparing the azoles listed in the second table above, for which a wealth of comparative data exists.

References

Becliconazole safety profile vs other antifungals

Author: Smolecule Technical Support Team. Date: February 2026

Comparative In Vitro Antifungal Activity

The following table summarizes experimental minimum inhibitory concentration (MIC) data for three systemic azole antifungals against various fungal pathogens, as reported in the scientific literature.

Antifungal Agent Test Isolate(s) MIC Range / Value (μg/mL) Key Comparative Findings & Experimental Notes

| Voriconazole [1] | Cryptococcus neoformans (50 clinical isolates) | - Fluconazole-susceptible isolates: 0.03 - 0.5 [1]

  • Fluconazole-resistant isolates: 1 - 2 [1] | - More potent than itraconazole against fluconazole-susceptible isolates [1].
  • MICs for voriconazole and itraconazole paralleled increases in fluconazole MICs [1]. | | Itraconazole [1] | Cryptococcus neoformans (50 clinical isolates) | - Fluconazole-susceptible isolates: 0.06 - 0.5 [1]
  • Fluconazole-resistant isolates: 1 - 2 [1] | - As potent as voriconazole against fluconazole-susceptible dose-dependent and resistant isolates [1]. | | Fluconazole [2] | Candida glabrata (79 oral isolates) | MIC90 = 32 [2] | - Inherently higher resistance in C. glabrata compared to other Candida species [2]. | | Voriconazole [2] | Candida glabrata (79 oral isolates) | MIC90 = 1 [2] | - Showed good activity against most isolates, but elevated fluconazole MICs were associated with elevated voriconazole MICs [2]. |

Detailed Experimental Protocols

The data in the table above was generated using standardized laboratory methodologies. Here are the detailed protocols from the cited studies:

  • Susceptibility Testing Method (for [1] and [2]):

    • Procedure: Broth macrodilution method.
    • Standard: Adherence to the National Committee for Clinical Laboratory Standards (NCCLS), now known as the Clinical and Laboratory Standards Institute (CLSI), document M27-A/M27-A2 [1] [2].
    • Key Steps: Isolates were incubated in a broth medium with serial dilutions of the antifungal drug. The MIC was defined as the lowest concentration that visually inhibited fungal growth after a specified incubation period (48 hours for the cited studies) [1] [2].
  • Time-Kill Curve Assay (for [3]):

    • Objective: To analyze the rate of killing of Candida albicans over time.
    • Procedure: Candida albicans isolates were exposed to antifungal solutions at concentrations of 1x, 4x, and 16x the predetermined MIC [3].
    • Measurement: The number of viable colonies was counted at specific time intervals (0, 2, 4, 8, 12, 24, and 48 hours). The data was plotted to generate a time-kill curve, showing the fungistatic (growth-inhibiting) or fungicidal (killing) activity of the drugs [3].
    • Finding: All three azoles (fluconazole, itraconazole, and voriconazole) exhibited fungistatic activity against Candida albicans, with maximum inhibition observed after 12 hours of exposure [3].

Framework for Preclinical Safety Assessment

For a new drug, establishing a safety profile involves a rigorous preclinical pipeline. The diagram below outlines the key components of this process.

G Start Preclinical Safety Assessment Pipeline SP Safety Pharmacology Start->SP Tox Repeat-Dose Toxicity Studies Start->Tox GT Genotoxicity Studies Start->GT PK Pharmacokinetic Profiling Start->PK SP_Org Organ System Effects (e.g., CNS, Cardiovascular) SP->SP_Org Tox_Org Target Organ Identification (e.g., Liver, Bone Marrow) Tox->Tox_Org GT_Tests In vitro & In vivo Tests (e.g., Ames, Micronucleus) GT->GT_Tests PK_Params Absorption, Distribution Metabolism, Excretion (ADME) PK->PK_Params NOAEL Determine NOAEL (No Observed Adverse Effect Level) SP_Org->NOAEL Tox_Org->NOAEL GT_Tests->NOAEL PK_Params->NOAEL Risk Risk/Benefit Assessment for Clinical Trials NOAEL->Risk

This workflow is based on established preclinical safety practices, exemplified by a study on flubendazole [4]. The process involves:

  • Core Safety Studies: These include safety pharmacology to assess effects on major organ systems (e.g., CNS, cardiovascular), repeat-dose toxicity studies in animal models to identify target organs and establish a No Observed Adverse Effect Level (NOAEL), and genotoxicity studies to evaluate potential for DNA damage [4].
  • Pharmacokinetic Profiling: This is critical for understanding systemic exposure and is closely linked to toxicity findings. It involves measuring how the drug is absorbed, distributed, metabolized, and excreted (ADME) [4].
  • Risk/Benefit Assessment: The final step integrates all data to determine if the therapeutic benefit justifies the risk, informing the decision to proceed to human clinical trials [4].

Further Research Suggestions

To continue your research on Becliconazole, I suggest the following steps:

  • Verify the Compound Name: Check for possible spelling variations or alternative internal codes (e.g., SDZ, NAV-). The name "this compound" may be a company-specific internal code.
  • Search Patent Databases: New drug candidates are often disclosed in patent applications (e.g., USPTO, WIPO) before data appears in journal articles.
  • Consult Clinical Trial Registries: Search platforms like ClinicalTrials.gov for any ongoing or planned trials, which can indicate the development stage and possibly the developer.

References

Becliconazole cost-effectiveness analysis in treatment

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Cost-Effectiveness Analysis

Although data on becliconazole is unavailable, the general methodology for a cost-effectiveness analysis is well-established. The table below summarizes the core components based on recent studies of other drugs [1] [2] [3].

Analysis Component Description Examples from Literature
Model Type A mathematical model to simulate disease progression and treatment effects over time. Partitioned Survival Model (PSM) [2], Markov cohort state-transition model [1] [3].
Key Inputs Data on treatment efficacy, safety, costs, and impact on patient quality of life. Clinical trial data (e.g., overall survival), drug costs, management of adverse events, utility values (for QALYs) [1] [3].
Key Outputs The primary results that determine the value of a treatment. Total costs, Life Years (LYs), Quality-Adjusted Life Years (QALYs), Incremental Cost-Effectiveness Ratio (ICER) [1] [2].
Perspective & Setting The viewpoint (e.g., healthcare payer) and country/health system for the analysis. England National Health Service (NHS) [1], Chinese public healthcare payer perspective [2], US public sector perspective [3].
Uncertainty Analysis Tests how robust the results are to changes in key assumptions. One-way and probabilistic sensitivity analyses [1] [2].

Visualizing a Common Cost-Effectiveness Model

Many cost-effectiveness analyses in healthcare use a Markov model, which structures a disease into distinct "health states" and simulates how a cohort of patients moves between them over time [1]. The following diagram illustrates this common structure.

markov_model PFS Progression-Free Survival (PFS) PFS->PFS Remain in PFS PD Progressive Disease (PD) PFS->PD Disease Progression Death Death PFS->Death Death PD->PD Remain in PD PD->Death Death

The model simulates a patient's journey through different health states. In each time cycle (e.g., 3 weeks or 1 month), patients may remain in their current state or transition to another, with each move associated with specific costs and quality-of-life impacts [1] [2]. The model calculates the total costs and QALYs accumulated by the patient group over a long-term horizon (e.g., 20 years) to determine the most cost-effective treatment [2].

How to Proceed with Your Research

Given that "this compound" does not appear to be a recognized international nonproprietary name (INN) for a drug, here are some suggestions to advance your project:

  • Verify the Compound Name: Double-check the precise name of the compound you are researching. It is possible that there is a spelling variation, or it may be an internal research code rather than a generic name.
  • Explore Broader Literature: Search for cost-effectiveness analyses in the relevant therapeutic area (e.g., antifungal treatments). This can provide a useful benchmark for the economic outcomes and methodologies that are important to researchers and payers in that field.
  • Conduct a Primary Analysis: If this is a new product, the necessary data for a cost-effectiveness analysis would likely come from your own clinical trials and cost data. You could then apply the standard methodology outlined above to build your own economic model.

References

Becliconazole resistance profile compared to other azoles

Author: Smolecule Technical Support Team. Date: February 2026

Azole Resistance Profiles in Key Fungal Pathogens

The table below summarizes resistance mechanisms and patterns for various azole antifungals against major fungal pathogens, based on current research.

Antifungal Azole Common Resistance-Associated Mutations/Mechanisms Affected Pathogens Key Resistance Patterns
Voriconazole TR46/Y121F/T289A, TR34/L98H in cyp51A; Overexpression of efflux pumps [1] [2] Aspergillus fumigatus, Candida spp. Often shows cross-resistance with isavuconazole; resistance can arise from environmental and clinical selection [1] [2].
Itraconazole TR34/L98H, G54, M220 in cyp51A [2] Aspergillus fumigatus One of the first azoles for which resistance was widely reported; resistance is common in both environmental and clinical isolates [2].
Fluconazole Mutations in ERG11; Overexpression of CDR1 and MDR1 efflux pumps [3] [4] [5] Candida albicans, C. tropicalis, C. auris, Cryptococcus neoformans Exhibits the highest incidence of resistance among azoles; >90% of C. auris and rising rates in C. tropicalis are resistant [3].
Isavuconazole TR34/L98H, TR46/Y121F/T289A in cyp51A (cross-resistance) [1] [2] Aspergillus fumigatus Often shows cross-resistance with other triazoles like voriconazole due to shared resistance mechanisms [1].
Luliconazole Information on specific resistance mechanisms is limited in the available search results. Trichophyton indotineae Maintains low MICs against T. indotineae, which is frequently resistant to terbinafine and fluconazole [6].

Experimental Protocols for Azole Resistance Research

The methodologies below are commonly used in the studies cited to generate the resistance data presented.

  • Broth Microdilution Assay (M38-A3): This CLSI-standardized method is used for determining Minimum Inhibitory Concentrations (MICs). Briefly, fungal conidia or cells are suspended in a standard broth (like RPMI-1640) and exposed to serial dilutions of the antifungal drug in a microdilution plate. After incubation, the MIC is read as the lowest concentration that visually inhibits growth [1] [6].
  • Molecular Analysis of Resistance Mutations: Genomic DNA is extracted from fungal isolates. The cyp51A gene (or other target genes like ERG11) is then amplified by PCR using specific primers. Sanger sequencing is performed on the amplified products, and the sequences are aligned against a wild-type reference strain to identify mutations [1].
  • Gene Expression Analysis (RT-qPCR): To investigate overexpression of efflux pump genes or cyp51A, total RNA is extracted from fungal cells, often after exposure to azoles. The RNA is reverse transcribed into cDNA. Quantitative PCR is run with primers for target genes (e.g., CDR1, MDR1) and housekeeping genes. Fold-changes in expression are calculated using the 2^(-ΔΔCt) method [1] [4].
  • Proteomic and Phosphoproteomic Analysis: Proteins are extracted from azole-resistant and wild-type strains under drug pressure. After digestion, peptides are labeled and analyzed by LC-MS/MS. Differential expression is identified by comparing protein and phosphopeptide abundances, followed by functional annotation to map signaling pathways involved in resistance [7].

General Mechanisms of Azole Resistance

The following diagram summarizes the well-established pathways through which fungi develop resistance to azole drugs, as detailed in the search results.

G cluster_pathways Azole Resistance Mechanisms Azole Azole TargetModification Target Site Modification Azole->TargetModification Binds to Erg11p/Cyp51A EffluxPumps Efflux Pump Overexpression Azole->EffluxPumps Pumped out of cell BiofilmFormation Biofilm Formation Azole->BiofilmFormation Prevents drug penetration EnergyMetabolism Energy Metabolism Shift Azole->EnergyMetabolism Induces stress response Resistance Resistance TargetModification->Resistance e.g., cyp51A mutations EffluxPumps->Resistance e.g., CDR1, MDR1 BiofilmFormation->Resistance EnergyMetabolism->Resistance

How to Locate Information on Becliconazole

The absence of data on this compound in the current literature could be due to several reasons. It might be a very newly developed compound still in early-stage research, an investigational code name not yet widely published, or a potential misspelling of a similar-sounding azole (such as Luliconazole).

To continue your research, I suggest:

  • Verifying the compound name carefully in your source documents.
  • Searching specialized databases like PubMed, Google Scholar, or CAS SciFinder using the precise name.
  • Checking clinical trial registries such as ClinicalTrials.gov to see if it is currently under investigation.

References

Becliconazole in vivo efficacy validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on Becliconazole

The information found is primarily related to analytical chemistry and early development, rather than comparative efficacy studies.

Aspect Available Information Source / Context
Basic Description A new imidazole derivative antifungal agent, developed as a racemic mixture. [1]
Analytical Methods HPLC method for enantiomeric separation and purity determination of this compound and its impurities. [1]
In Vivo Efficacy Data No specific in vivo efficacy or comparative studies were found in the public domain. Search results

General Frameworks for In Vivo Validation

Although specific studies on this compound are unavailable, established guidelines and methodologies exist for conducting in vivo efficacy studies. The following workflow outlines the key stages and considerations for this process.

cluster_1 1. Pre-Study Validation & Design cluster_2 2. In-Study Execution & QC cluster_3 3. Cross-Study & Data Integration Start In Vivo Efficacy Study Workflow A1 Define Assay Format & Model Start->A1 A2 Establish Key Endpoints (e.g., tumor volume, survival) A1->A2 A3 Determine Sample Size & Power A2->A3 A4 Pharmacological Validation with Control Compounds A3->A4 B1 Conduct Study with Proper Randomization A4->B1 B2 Include Quality Controls (Max/Min controls) B1->B2 B3 Monitor Assay Performance Over Time (Control Charts) B2->B3 C1 Lab-to-Lab Transfer (Cross-Validation) B3->C1 C2 Compare with Existing Assays or Historical Data C1->C2 C3 Integrate with PK/PD Modeling for Efficacy Prediction C2->C3

The workflow shows the key stages, and here are the experimental protocol details for each phase:

  • Pre-Study Validation & Design: This phase focuses on proving the assay is fit for purpose before routine use. This involves selecting an appropriate in vivo model (e.g., animal xenograft models for cancer [2]), establishing a dosing regimen (single or multiple dose [3]), and defining the primary endpoint (e.g., tumor growth inhibition [2]). The model must be pharmacologically validated with known control compounds to ensure it can detect a meaningful effect [3]. Furthermore, a statistical power analysis is conducted to determine the minimum sample size needed to ensure biologically relevant effects are statistically significant [3].

  • In-Study Execution & QC: During the study, rigorous procedures are followed to maintain data integrity. This includes the proper randomization of animals to different treatment groups to avoid bias [3]. Each assay run includes quality control groups (e.g., maximum and minimum controls) to monitor the assay's performance and stability over time, using tools like control charts [3].

  • Cross-Study & Data Integration: To ensure reliability and broader applicability, the assay may undergo cross-validation when transferred to a new laboratory, demonstrating that results are consistent across sites [4] [3]. Furthermore, a modern approach involves building Quantitative Systems Pharmacology (QSP) models. These are mathematical models trained on in vitro data (e.g., target engagement, cell growth inhibition) and linked to in vivo pharmacokinetic (PK) data to predict in vivo efficacy, potentially reducing the need for extensive animal studies [2].

Strategies to Find Further Information

Given the lack of direct data, you may need to pursue alternative avenues:

  • Search for Broader Analogues: Investigate the in vivo efficacy data for other established azole antifungals (e.g., econazole or miconazole, which were mentioned in the same analytical study as this compound [1]). This can provide a benchmark for the class.
  • Explore Preclinical Modeling Literature: Look into research on Quantitative Systems Pharmacology (QSP) or PK/PD modeling in antifungal drug development. The methodology used for other drugs, like the LSD1 inhibitor ORY-1001 [2], can serve as a template.
  • Consult Regulatory and Methodological Resources: The Assay Guidance Manual from the NCBI Bookshelf is an excellent resource for detailed protocols on in vivo assay development and validation [3].

References

Becliconazole synergistic combination validation

Author: Smolecule Technical Support Team. Date: February 2026

Alternative Antifungal Combination Research

Although direct information on becloconazole is unavailable, recent research on other antifungal agents provides insight into the methodologies and findings in this field. The table below summarizes relevant studies that could serve as methodological references:

Compound / Drug Class Combination Partner Key Findings Reference Type
Imidazole-chalcone derivatives [1] Other imidazole-chalcone derivatives Additive effect observed against B. subtilis; indifferent effect against E. coli. [1] Experimental study
Various Antifungal Classes (Triazoles, Echinocandins, Polyenes) [2] Inter-class & Intra-class combinations Synergy varied by specific drug pair and Candida species; e.g., most echinocandin + amphotericin B combinations were synergistic. [2] Multicenter study methodology
Luliconazole [3] Zinc Pyrithione, Salicylic Acid Combined in a shampoo for seborrheic dermatitis; clinical effectiveness reported, but synergy not explicitly validated. [3] Clinical formulation

Experimental Protocols for Combination Validation

If you plan to conduct your own validation studies for becloconazole, the following established experimental protocols from recent research can be directly applied.

Checkerboard Microdilution Method

This is the standard technique for initial in vitro assessment of drug interactions [2] [1].

  • Principle: A multi-well plate is used where the concentrations of two drugs are varied in a two-dimensional matrix to test all possible combinations [2].
  • Procedure:
    • Prepare serial two-fold dilutions of each drug in a liquid growth medium.
    • Dispense the drugs into microdilution trays in an 8x8 checkerboard format so that each well contains a unique combination of Drug A and Drug B concentrations [2].
    • Inoculate each well with a standardized microbial suspension.
    • Incubate the plates under appropriate conditions (e.g., 35°C for 48 hours for yeasts) [2].
  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) for each drug alone and in combination is determined, often visually or via spectrophotometry, as the lowest concentration that inhibits prominent growth [2].
Data Analysis Models

After collecting data, the following models are used to quantify the interaction.

  • Loewe Additivity (Fractional Inhibitory Concentration Index - FICi)
    • Calculation: ∑FIC = FIC_A + FIC_B = (C_{A,comb} / MIC_{A,alone}) + (C_{B,comb} / MIC_{B,alone}) where C_{comb} is the concentration of the drug in combination that produces an effect [2].
    • Interpretation:
      • Synergy: ∑FICmin ≤ 0.5
      • Additivity: 0.5 < ∑FIC < 4
      • Antagonism: ∑FICmax ≥ 4 [2]
  • Bliss Independence (Response Surface Analysis)
    • Principle: Assumes the two drugs act independently. The expected effect if they do not interact is calculated by E_i = E_A * E_B, where E is the fractional growth [2].
    • Analysis: The difference (ΔE) between the observed growth and the expected Bliss-independent growth is calculated across all concentration combinations. A positive ΔE indicates antagonism, while a negative ΔE indicates synergy [2].

The workflow for designing and analyzing a synergy study can be visualized as follows:

Checkerboard Assay Checkerboard Assay Determine MICs Determine MICs Checkerboard Assay->Determine MICs Analyze via FIC Index Analyze via FIC Index Determine MICs->Analyze via FIC Index Analyze via Bliss Model Analyze via Bliss Model Determine MICs->Analyze via Bliss Model Classify Interaction Classify Interaction Analyze via FIC Index->Classify Interaction Analyze via Bliss Model->Classify Interaction Synergy Synergy Classify Interaction->Synergy Additivity Additivity Classify Interaction->Additivity Antagonism Antagonism Classify Interaction->Antagonism

Moving Forward Without Specific Data

Given the absence of direct data on becloconazole, I suggest the following approaches to proceed with your comparison guides:

  • Refine Your Search: Broaden your search to include general imidazole antifungals or investigate compounds with similar chemical structures, as their combination profiles can offer valuable insights [1].
  • Explore Methodological Frameworks: Use the experimental protocols and analysis models provided here as a template to design your own validation studies for becloconazole.
  • Consult Specialized Databases: Search dedicated chemical, pharmaceutical, or patent databases using the exact identifier "becloconazole" to locate potentially undisclosed proprietary research.

References

Becliconazole fungal susceptibility testing standards

Author: Smolecule Technical Support Team. Date: February 2026

Standardized AFST Methods and Organizations

Two main organizations standardize antifungal susceptibility testing: the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) [1] [2]. The table below compares their reference broth microdilution methods.

Parameter CLSI Standard EUCAST Standard
Primary Method Broth microdilution (Documents M27 & M38) [2] Broth microdilution (Documents E.DEF 7.3.1 & E.DEF 9.4) [1] [2]
Glucose Content 0.2% glucose [1] 2% glucose [1]
Well Shape U-shaped wells [1] Flat-bottomed wells [1]
Inoculum Size (Yeasts) 0.5 × 10³ to 2.5 × 10³ cells/mL [1] 0.5 × 10³ to 2.5 × 10³ cells/mL [3]
Endpoint Reading Visual (viewing mirror) for yeasts [3] Spectrophotometer for yeasts [3]
Azole MIC Endpoint (Yeasts) ≥50% reduction in growth vs. control [3] [4] ≥50% reduction in growth vs. control [3] [4]
Amphotericin B MIC Endpoint 100% inhibition of growth [3] [4] ≥90% inhibition of growth [3]
Echinocandin Endpoint (Molds) Minimum Effective Concentration (MEC) [3] Minimum Effective Concentration (MEC) [3]

Commercial and Alternative Testing Methods

For clinical laboratories, commercial methods offer more practical alternatives. The following methods have been evaluated against CLSI and EUCAST standards.

Method Format Key Features Agreement with Reference Methods
Sensititre YeastOne [4] Broth microdilution Colorimetric (alamarBlue); visual color change from pink/red to blue as endpoint. 95-100% essential agreement for Candida spp. [4].
Etest / MTS [4] Gradient diffusion Plastic strip with antifungal gradient on agar plate; MIC at intersection of ellipse and strip. 92-96.8% essential agreement for Candida spp. [4].
Vitek 2 [4] Automated Performs both yeast identification and susceptibility testing. 89.3-100% essential agreement for yeasts [4].
Disk Diffusion [3] [2] Agar-based Paper disks on inoculated agar; measures zone of inhibition. >90% essential agreement with microdilution for azoles vs. Candida [2].

Interpreting Results: Breakpoints and ECOFFs/ECVs

For an MIC value to be clinically useful, it must be interpreted using criteria that predict patient outcome.

  • Clinical Breakpoints (BPs): These are agreed-upon MIC thresholds (e.g., Susceptible, Intermediate, Resistant) that predict the likelihood of treatment success. They are based on MIC distributions, pharmacokinetic/pharmacodynamic (PK/PD) data, and clinical outcome data [3] [5]. The FDA recognizes CLSI breakpoints for several antifungals, including fluconazole, voriconazole, and the echinocandins [6].
  • Epidemiological Cutoff Values (ECOFFs/ECVs): Unlike BPs, ECOFFs (EUCAST) and ECVs (CLSI) are based solely on MIC distributions of wild-type fungi (without acquired resistance mechanisms) [7] [5]. An MIC above the ECOFF/ECV suggests the isolate may have acquired resistance mutations [7]. This is crucial for monitoring emerging resistance, especially for drugs or species without established BPs.

Experimental Protocol: Broth Microdilution for Azoles

The following workflow details the core steps for a reference broth microdilution test, which would be the foundation for developing a standard for a new azole like Becliconazole.

cluster_main Broth Microdilution Workflow for Azole Susceptibility Testing A 1. Preparation A1 Prepare microdilution plates with serial dilutions of the azole drug in RPMI 1640 medium. A->A1 A2 Prepare a standardized inoculum suspension (0.5-2.5 x 10³ CFU/mL for yeasts). A->A2 B 2. Inoculation & Incubation B1 Dispense inoculum into plate wells. B->B1 B2 Incubate plates: • 24h at 35°C for Candida • 48h at 35°C for Aspergillus B->B2 C 3. Endpoint Reading C1 Read MIC visually or via spectrophotometer. C->C1 C2 Azole MIC: Lowest drug concentration showing ≈50% growth reduction compared to growth control well. C->C2 D 4. Interpretation D1 Compare MIC to established Clinical Breakpoints (BPs) or Epidemiological Cutoff Values (ECVs). D->D1

Key Considerations for Researchers

When planning susceptibility testing for a new antifungal, consider these critical factors:

  • Method Selection and Validation: For a new drug, begin with the reference broth microdilution method to establish baseline data. Any commercial method used later must be validated against this reference to ensure accuracy and reliability [7].
  • Establishing Interpretive Criteria: A crucial step is defining ECOFFs/ECVs by testing a large collection of wild-type isolates to establish the MIC distribution. This helps identify non-wild-type isolates with potential resistance. Subsequent development of Clinical Breakpoints requires integration of MIC data with robust PK/PD and clinical outcome data [7] [5].
  • Resistance Detection: Be aware of trailing growth which can occur with azoles, where reduced but persistent growth is seen at high drug concentrations, which may lead to misclassification of a susceptible isolate as resistant if not read carefully according to standards [3].

References

×

XLogP3

5

Hydrogen Bond Acceptor Count

2

Exact Mass

342.0326684 g/mol

Monoisotopic Mass

342.0326684 g/mol

Heavy Atom Count

23

UNII

V1C78X4F03
2Q380FV0AN
5361814USE

Dates

Last modified: 08-08-2024

Explore Compound Types